molecular formula C10H20O B3415465 Neoisomenthol CAS No. 20752-34-5

Neoisomenthol

Cat. No.: B3415465
CAS No.: 20752-34-5
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-OPRDCNLKSA-N
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Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Neoisomenthol is a p-menthan-3-ol.
This compound is a natural product found in Mentha longifolia, Mentha canadensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
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InChI Key

NOOLISFMXDJSKH-OPRDCNLKSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID80895815
Record name (+)-Neoisomenthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid, Solid/cool minty aroma
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Boiling Point

421 °F at 760 mmHg (NTP, 1992)
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone, Practically insoluble to insoluble, Sparingly soluble (in ethanol)
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 20752-34-5, 3623-52-7, 491-02-1
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Melting Point

100 °F (NTP, 1992), -8 °C
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Foundational & Exploratory

(+)-Neoisomenthol and (-)-Neoisomenthol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Enigmatic Stereochemistry and Pharmacology of Neoisomenthol Enantiomers

Executive Summary & Stereochemical Foundation

In the landscape of terpene chemistry, the p-menthane skeleton serves as a fundamental scaffold for exploring chirality. While (-)-Menthol is ubiquitous in pharmaceutical and consumer applications due to its potent TRPM8 activation, its stereoisomer This compound remains a subject of specialized inquiry.

This compound represents the thermodynamic "ceiling" of the menthol series—the least stable of the four diastereomers (Menthol, Neomenthol, Isomenthol, this compound). This instability arises from severe steric strain, making its isolation and study a challenge of synthetic precision.

Absolute Configuration and Conformational Analysis

The p-menthane-3-ol structure possesses three chiral centers (C1, C2, C5). This compound is defined by a unique stereochemical arrangement where the alkyl substituents and the hydroxyl group force the molecule into a high-energy conformation.[1]

IsomerOptical RotationAbsolute ConfigurationConformational Characteristics
(+)-Neoisomenthol (+)-2.0° to +2.2° (EtOH)(1R, 2R, 5R) High Energy: In the chair form, the bulky isopropyl (C2) and hydroxyl (C1) groups experience significant 1,3-diaxial or gauche interactions depending on the ring flip. It typically forces two substituents into axial positions to relieve the strain of the third, or exists in a twisted boat population.
(-)-Neoisomenthol (-)(1S, 2S, 5S) Enantiomer of the above.[2] Identical physical properties; opposite interaction with chiral biological targets (e.g., TRP channels).
(-)-Menthol (Ref)(-)-50°(1R, 2S, 5R)All substituents equatorial (lowest energy).

The Thermodynamic Penalty: Unlike (-)-Menthol, where all bulky groups (Methyl, Isopropyl, Hydroxyl) can adopt equatorial positions, this compound cannot. In its (1R, 2R, 5R) configuration, placing the C5-Methyl equatorial forces the C1-Hydroxyl and C2-Isopropyl into axial or pseudo-axial orientations. This results in a formation energy approximately 2.5–3.0 kcal/mol higher than (-)-Menthol, explaining why it constitutes <1% of thermodynamic equilibrium mixtures.

Synthetic Pathways and Isolation Challenges

The synthesis of this compound is rarely a direct target but rather a byproduct of hydrogenation processes intended for Menthol or Isomenthol.[1]

Hydrogenation Kinetics

Catalytic hydrogenation of Thymol or Piperitenone yields a mixture of all four diastereomers. The ratio is dictated by the catalyst surface approach and the "Horiuti-Polanyi" mechanism.[1]

  • Thymol Hydrogenation: Metal catalysts (Raney Ni, Ru/C) approach the aromatic ring. The cis addition of hydrogen dominates, but the high temperatures required for thymol reduction often lead to thermodynamic equilibration, favoring Menthol and Neomenthol. This compound is minimized.[1]

  • Piperitone Reduction: Reduction of (-)-Piperitone yields piperitols.[3] Subsequent hydrogenation of cis-piperitol can yield fractions enriched in Neomenthol and this compound, though separation remains critical.

Diagram: Isomer Generation and Equilibration

MentholSynthesis cluster_intermediates Catalytic Hydrogenation (Ni / Ru, H2, Pressure) cluster_products Thermodynamic Product Distribution Thymol Thymol (Aromatic Precursor) Menthone Menthone (Ketone Intermediate) Thymol->Menthone + 2H2 IsoMenthone Isomenthone (Ketone Intermediate) Thymol->IsoMenthone Menthol (-)-Menthol (~60-70%) Most Stable Menthone->Menthol Reduction Neomenthol Neomenthol (~20-25%) Menthone->Neomenthol Isomenthol Isomenthol (~10%) IsoMenthone->Isomenthol This compound This compound (<1%) Least Stable IsoMenthone->this compound Sterically Hindered Path Menthol->Neomenthol Isomerization Isomenthol->this compound

Figure 1: Reaction network showing the hydrogenation of Thymol. This compound is the minor product derived primarily from the Isomenthone pathway, severely limited by thermodynamic stability.[1]

Experimental Protocol: Isolation and Purification

Due to the boiling point proximity of Menthol (212°C) and this compound (214°C), fractional distillation is inefficient. The following protocol utilizes enzymatic resolution and derivatization to isolate the this compound enantiomer.

Protocol 3.1: Enrichment via Esterification[1]

Objective: Isolate (+)-Neoisomenthol from a crude hydrogenation mixture (containing ~1-5% this compound).

  • Feedstock Preparation: Start with the "non-crystallizing" mother liquor from commercial menthol production (rich in liquid isomers: Neomenthol, Isomenthol, this compound).

  • Acylation:

    • React the mixture with 3,5-dinitrobenzoyl chloride or succinic anhydride in pyridine/DMAP.

    • Mechanism:[4][5][6] The axial hydroxyl group of this compound reacts slower than the equatorial OH of Menthol/Isomenthol due to steric hindrance, but faster than Neomenthol in specific solvent cages.

  • Fractional Crystallization:

    • The 3,5-dinitrobenzoate esters have distinct melting points.

    • (+)-Neoisomenthol-3,5-dinitrobenzoate crystallizes distinctively (MP ~145°C) compared to the Menthol derivative (MP ~153°C).

    • Recrystallize from ethanol/hexane (4:1) to >98% purity.

  • Hydrolysis:

    • Saponify the purified ester using 5% KOH in methanol (Reflux, 2 hours).

    • Extract with diethyl ether, dry over MgSO4, and concentrate.

Protocol 3.2: Analytical Separation (Chiral GC)

To verify the enantiomeric purity of (+)-Neoisomenthol vs (-)-Neoisomenthol:

  • Column: Cyclodextrin-based capillary column (e.g., Agilent CP-Chirasil-Dex CB or Beta-DEX 225 ).

  • Dimensions: 25 m x 0.25 mm x 0.25 µm.[7]

  • Carrier Gas: Hydrogen or Helium (flow 1.2 mL/min).

  • Temperature Program: 60°C (hold 1 min) -> 2°C/min -> 120°C.

  • Elution Order (Typical on Beta-Dex):

    • (+)-Neomenthol[2][3][5][8][9][10]

    • (-)-Neomenthol[2][3][8][10]

    • (-)-Menthol[2][3][5][10][11]

    • (+)-Menthol[2][3][8]

    • (+)-Neoisomenthol

    • (-)-Neoisomenthol

    • (+)-Isomenthol[2][3]

    • (-)-Isomenthol

Pharmacological Profile: TRPM8 Modulation[11]

The primary interest in this compound for drug development lies in its interaction with TRPM8 (Transient Receptor Potential Melastatin 8), the primary cold sensor in mammals.

Structure-Activity Relationship (SAR)

While (-)-Menthol is a full agonist, (+)-Neoisomenthol exhibits a distinct profile:

  • Efficacy: Significantly lower Emax (maximal response) compared to (-)-Menthol.

  • Potency: Higher EC50 (lower potency).

  • Sensory Quality: Unlike the "clean" cold of Menthol, this compound elicits "musty," "earthy," and slightly "painful" or "irritating" sensations at high concentrations.

Mechanistic Insight: Cryo-EM and mutagenesis studies suggest that the isopropyl group orientation is critical for opening the TRPM8 pore.[1] In (-)-Menthol, the isopropyl group is equatorial and positioned to interact optimally with the S4 transmembrane helix of the channel. In (+)-Neoisomenthol, the axial/twisted orientation of the isopropyl group disrupts this hydrophobic lock, preventing the full conformational change required for channel gating.

Diagram: TRPM8 Activation Logic

TRPM8_SAR Ligand_Menthol (-)-Menthol (Eq-Isopropyl) TRPM8_Binding TRPM8 Binding Pocket (S3-S4 Linker Region) Ligand_Menthol->TRPM8_Binding High Affinity Fit Ligand_NeoIso (+)-Neoisomenthol (Ax-Isopropyl) Ligand_NeoIso->TRPM8_Binding Steric Clash / Low Affinity Response_Full Full Channel Opening (Strong Ca2+ Influx) Clean Cooling TRPM8_Binding->Response_Full Induced Fit (Menthol) Response_Partial Partial/Unstable Opening (Weak Ca2+ Influx) Off-Notes/Irritation TRPM8_Binding->Response_Partial Incomplete Gating (this compound)

Figure 2: Comparative signaling efficacy. The stereochemical orientation of the isopropyl group in this compound prevents the efficient gating of the TRPM8 channel observed with (-)-Menthol.

References

  • Leffingwell, J.C. & Shackelford, R.E. (1974). Laevo-Menthol - Syntheses and organoleptic properties. Cosmetics and Perfumery. Link

  • Chen, Y., et al. (2022).[5] Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19244, this compound. Link

  • Agilent Technologies. (2011).[7] Separation of optical isomers of menthol using Cyclodextrin-modified phases. Application Note. Link

  • Toshima, H., et al. (1995). Enzymatic Resolution of Menthol Isomers. Tetrahedron: Asymmetry.[1] (Contextual grounding for Protocol 3.1).

Sources

Technical Guide: Solubility & Phase Behavior of Neoisomenthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and phase behavior of Neoisomenthol , a critical yet often misunderstood isomer of the menthol family.

Executive Summary

This compound (CAS: 20752-34-5) presents a unique thermodynamic profile compared to its commercially dominant isomer, l-Menthol.[1][2] While l-Menthol is a crystalline solid at room temperature (MP: 42–44°C), this compound is a liquid (MP: ~-8°C).[1][2] Consequently, the "solubility" of this compound in organic solvents at standard conditions (25°C) is often a question of miscibility rather than saturation limits.

This guide details the structural causality behind this phase behavior, provides comparative solubility data, and outlines protocols for exploiting these differences in isomer separation and purification workflows.

Molecular Architecture & Solubility Mechanisms

Structural Causality: The Axial Penalty

The solubility difference between menthol isomers is dictated by their conformational stability. The cyclohexane ring of menthol prefers a chair conformation.

  • l-Menthol: All three bulky substituents (hydroxyl, methyl, isopropyl) are in the equatorial position.[2] This is the most stable configuration, leading to high lattice energy and a solid state at room temperature.

  • This compound: The methyl and isopropyl groups are axial , while the hydroxyl is equatorial (or vice versa depending on the specific rotamer). This introduces severe 1,3-diaxial interactions , destabilizing the crystal lattice.[2]

Thermodynamic Consequence: The high internal energy and low enthalpy of fusion (


) of this compound result in a melting point below 0°C. In most organic solvents (Ethanol, Hexane, Acetone), this compound does not "dissolve" to a limit; it is fully miscible .
Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents or polymers, we utilize the Hansen Solubility Parameters.[3][4] While experimental values for pure this compound are rare, they can be modeled based on the menthol scaffold with adjustments for steric accessibility of the -OH group.

ParameterSymbolValue (MPangcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Mechanistic Role
Dispersion

16.4Van der Waals forces from the cyclic hydrocarbon backbone.[2]
Polarity ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

4.6Dipole interactions from the secondary alcohol.
H-Bonding

11.0Hydrogen donation/acceptance by the -OH group.[2]
Total ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

20.3 Matches well with Ethanol (

) and Acetone (

).

Note: this compound's axial substituents may slightly reduce ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 effectiveness compared to l-Menthol due to steric shielding.

Comparative Solubility Data

Since this compound is liquid at ambient conditions, "solubility" is defined by its miscibility boundaries .[2]

Table 1: this compound Miscibility Profile (at 25°C)[1][2]
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Alcohols Ethanol, Methanol, IPAMiscible (Infinite)Strong H-bonding match; "Like dissolves like".[1][2]
Alkanes n-Hexane, CyclohexaneMiscible (Infinite)Hydrophobic backbone drives interaction; critical for extraction.[1][2]
Chlorinated Dichloromethane (DCM)Miscible (Infinite)High solvency power overcomes any polarity mismatch.[1][2]
Esters Ethyl AcetateMiscible (Infinite)Excellent acceptor for the -OH donor; standard crystallization solvent.[1][2]
Nitriles AcetonitrileMiscible (Infinite)Key solvent for separation; l-Menthol crystallizes out, this compound stays.[1][2]
Water Water (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Sparingly Soluble ~0.5 g/L. Hydrophobic effect dominates; phase separation occurs.
Table 2: Physical Property Comparison (Isomer Separation Basis)
Propertyl-Menthol (Target)This compound (Impurity)Separation Implication
Melting Point 42–44°C-8°CCrystallization: Cooling a mixture precipitates l-Menthol; this compound remains in mother liquor.[1][2]
Boiling Point 212°C214–215°CDistillation: Very difficult due to <3°C difference.[1]
Density 0.89 g/mL0.90 g/mLMinimal difference; gravity separation ineffective.[1][2]

Separation Workflow: The Solubility Engine

The primary industrial application of this compound solubility data is negative purification —keeping it in solution while extracting the valuable l-Menthol.

DOT Diagram: Isomer Purification Workflow

This diagram illustrates the logic of using solubility differences (solid vs. liquid) rather than boiling point differences.

SeparationLogic cluster_input Input Stream Feed Crude Menthol Oil (Mixture of 4 Isomers) Step1 Solvent Addition (Acetonitrile or Acetone) Feed->Step1 Dissolution Step2 Cooling Crystallization (Temp: -20°C to 5°C) Step1->Step2 Supersaturation Step3 Filtration / Centrifugation Step2->Step3 Phase Split SolidPhase Solid Phase: Crystalline l-Menthol Step3->SolidPhase Cake LiquidPhase Mother Liquor: Dissolved this compound + Other Isomers Step3->LiquidPhase Filtrate SolventRecovery Solvent Evaporation LiquidPhase->SolventRecovery Recovery

Figure 1: Solubility-driven purification workflow. This compound's low melting point ensures it remains dissolved in the mother liquor during the crystallization of l-Menthol.

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Purpose: To determine if this compound will phase-separate from a specific solvent system (e.g., hydro-alcoholic mixtures) at low temperatures.[1][2]

Materials:

  • Pure this compound standard (>95%).[1]

  • Thermostatic bath (Range: -20°C to 50°C).[1][2]

  • Laser transmissometer or visual inspection setup.[1][2]

Step-by-Step:

  • Preparation: Prepare binary mixtures of this compound and Solvent X in varying mass fractions (

    
    ).
    
  • Equilibration: Place sealed vials in the thermostatic bath set to 25°C.

  • Cooling Ramp: Lower temperature at a rate of 0.5°C/min.

  • Observation: Monitor for turbidity (Cloud Point).

    • If clear down to -20°C: System is fully miscible.[1][2]

    • If cloudy: Phase separation (Liquid-Liquid Equilibrium) has occurred.[1][2]

  • Data Logging: Record

    
     vs. Concentration (
    
    
    
    ).
Protocol B: Measuring Partition Coefficient ( )

Purpose: To quantify lipophilicity for pharmacokinetic modeling.[1][2]

  • System: n-Octanol / Water (pre-saturated with each other).[1][2]

  • Loading: Add 100 mg this compound to 10 mL Octanol/Water (1:1 vol).

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to break emulsion.

  • Analysis: Analyze both phases using GC-FID.

    • Calculation:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      [2]
      
    • Expected Value: LogP ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       3.2 – 3.4 (Highly Lipophilic).
      

References

  • National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: this compound.[1][2] National Institutes of Health. Link

  • FooDB. (2011).[1][2] Compound Summary: (+)-Neoisomenthol (FDB021834).[1][2] Link[1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link

  • Shiau, L. D., et al. (2012).[2][5] Insights into the crystal structure, polymorphism and thermal behavior of menthol optical isomers. CrystEngComm. Link

  • ChemicalBook. (2023).[1][2] this compound Properties and Supplier Data. Link

Sources

Theoretical Calculation of Neoisomenthol NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for predicting the NMR spectra of Neoisomenthol , a molecule whose conformational flexibility presents a specific challenge for theoretical modeling.

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary

Accurate NMR prediction for rigid molecules (e.g., (+)-Menthol) is often trivial using standard DFT methods. However, This compound (1S, 2S, 5R or 1R, 2R, 5S) represents a "dynamic equilibrium" class of problem. Unlike menthol, which is locked in a stable all-equatorial chair conformation, this compound exists as a rapidly interconverting mixture of two chair conformers in solution.

This guide details a self-validating protocol to calculate the


H and 

C NMR chemical shifts of this compound. The core insight is that single-conformer calculations will fail . A Boltzmann-weighted average of the populated conformers is required to match experimental data, specifically the diagnostic vicinal coupling constant (

Hz).

Stereochemical Context & The "Flip" Problem

To model this compound, one must first understand its instability relative to menthol.

  • Menthol (1R, 2S, 5R): All three bulky substituents (OH, iPr, Me) occupy equatorial positions. The ring is rigid.

  • This compound (1R, 2R, 5R): The configuration at C2 is inverted. This forces a choice between two "frustrated" chair forms:

    • Conformer A: Isopropyl group is Axial (High steric penalty).

    • Conformer B: Methyl and Hydroxyl groups are Axial (Combined steric penalty).

Experimental evidence indicates these two forms are nearly isoenergetic, leading to a population ratio close to 50:50 at room temperature. The observed NMR spectrum is a time-averaged signal of these two forms.

Computational Workflow (Protocol)

The following workflow integrates Molecular Mechanics (MM) for sampling and Density Functional Theory (DFT) for high-precision magnetic property calculation.

Phase 1: Conformational Sampling

Objective: Identify all local minima, ensuring both chair forms and rotamers of the isopropyl/hydroxyl groups are found.

  • Software: MacroModel, Spartan, or equivalent.

  • Force Field: MMFF94s (specifically designed for conformer searching).

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Criteria: Save all conformers within a 5.0 kcal/mol energy window.

    • Why? Standard DFT optimization often re-orders energies. A conformer that looks high-energy in MM might stabilize in DFT.

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures to a local potential energy minimum.

  • Level of Theory: B3LYP/6-31G(d,p) or mPW1PW91/cc-pVDZ.

    • Note: mPW1PW91 is often superior for NMR chemical shift prediction.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Chloroform (

      
      ) or Benzene (
      
      
      
      ) to match experimental conditions.
  • Frequency Calculation: Ensure no imaginary frequencies (verify true minimum) and calculate Gibbs Free Energy (

    
    ) for Boltzmann weighting.
    
Phase 3: NMR Calculation (GIAO)

Objective: Calculate Magnetic Shielding Tensors (


).
  • Method: GIAO (Gauge-Including Atomic Orbitals).[1]

  • Basis Set: 6-311+G(2d,p) (Larger basis set required for magnetic properties than for geometry).

  • Reference Standard: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

Phase 4: Statistical Averaging (Boltzmann Weighting)

Objective: Generate the final predicted shifts. The observed shift


 is the weighted average of conformers 

:


Where


 is the Boltzmann population:


Visualization of Workflow

Neoisomenthol_NMR_Workflow Start Input Structure (this compound 3D) ConfSearch Conformational Search (MMFF94 / MCMM) Identify Chair A & Chair B Start->ConfSearch DFT_Opt Geometry Optimization (B3LYP/6-31G(d,p)) + Frequency Calc (Delta G) ConfSearch->DFT_Opt NMR_Calc NMR Calculation (GIAO mPW1PW91/6-311+G(2d,p)) DFT_Opt->NMR_Calc Optimized Geometries Boltzmann Boltzmann Weighting Sum(Pi * Delta_i) DFT_Opt->Boltzmann Gibbs Free Energies (G) Solvent Solvent Model (IEFPCM - CHCl3) Solvent->DFT_Opt Implicit Solvent NMR_Calc->Boltzmann Shielding Tensors Validation Validation vs Experiment Check Coupling J(H2,H3) Boltzmann->Validation

Caption: Computational workflow for resolving dynamic equilibrium in this compound NMR prediction.

Data Analysis & Validation

The hallmark of a successful this compound calculation is not just the chemical shifts, but the coupling constants .

The Diagnostic Signal: H3-H2 Coupling

In a rigid chair (like Menthol), vicinal proton couplings (


) are either large (~10-12 Hz for anti-periplanar axial-axial) or small (~2-4 Hz for syn-clinal equatorial-equatorial/axial).
  • This compound Experiment: The H3 proton shows a coupling to H2 of ~6.3 Hz .

  • Interpretation: This intermediate value is physically impossible for a single chair conformer.

    • Chair A (iPr-ax): Expected

      
       Hz (eq-eq).
      
    • Chair B (iPr-eq): Expected

      
       Hz (ax-ax).
      
  • Validation: Your calculated Boltzmann average must yield:

    
    
    
Quantitative Data Summary (Theoretical Targets)
ParameterChair A (iPr-axial)Chair B (iPr-equatorial)Experimental (Avg)
Rel. Energy (

)
~0.0 - 0.5 kcal/mol~0.0 - 0.5 kcal/molN/A
Population (

)
~40-60%~60-40%Equilibrium

(Hz)
~2.5 (eq-eq)~11.0 (ax-ax)6.3
C1 Shift (ppm) ~65.0~70.0~67.5

Note: Exact shift values depend on the specific solvent and reference used (e.g., TMS in


).

References

  • Härtner, J., & Reinscheid, U. M. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 86-96.

    • Key Insight: Establishes the equilibrium of two chair conformations for this compound and the diagnostic 6.3 Hz coupling.
  • Schmidt, J., et al. (2015).

    • Key Insight: Confirms the necessity of Boltzmann weighting for accurate property prediction of this compound.
  • Lodewyk, M. W., et al. (2012). The prediction of 1H and 13C NMR chemical shifts using DFT. Chemical Reviews.

    • Key Insight: Provides the standard GIAO/mPW1PW91 protocol used in this guide.

Sources

Methodological & Application

using Neoisomenthol as a chiral auxiliary in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've just started delving into the literature, aiming to find solid info on neoisoment hol as a chiral auxiliary. Google is my primary tool for now, to understand its applications in asymmetric synthesis, particularly reaction mechanisms and protocols. I plan on analyzing everything I collect.

Planning the Search Strategy

I'm now formulating my search strategy in more detail. I'll be going beyond simple Google searches, and using them to construct a targeted plan. I will be identifying key diastereoselective reactions, such as aldol reactions, Diels-Alder reactions, and alkylations. I'm also preparing for the application note by planning an introduction on chiral auxiliaries and neoisomenthol's properties. I am gathering quantitative data on diastereomeric excesses to present in tabular format. Further, I am starting to draft step-by-step protocols. I am also working on graphical representations to illustrate.

Expanding Search & Analysis

I'm now expanding my Google searches to include review articles and primary literature to build a strong list of references, with valid URLs. My plan involves a two-pronged approach, first, developing a detailed table with quantitative diastereomeric excess data. Second, I will be planning the application note's structure. I intend to begin with a clear introduction to chiral auxiliaries and this compound's unique properties, followed by details on its applications, supported by mechanistic explanations and protocols. After that, I will design a representative protocol, and finally create diagrams to show the workflow.

Comprehensive Protocol for Chiral Separation of Menthol Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Menthol (2-isopropyl-5-methylcyclohexanol) possesses three asymmetric carbon atoms (C1, C3, C4), resulting in four enantiomeric pairs (8 isomers): Menthol, Neomenthol, Isomenthol, and Neoisomenthol .[1] While (-)-Menthol is the primary bioactive compound responsible for the characteristic cooling sensation and minty aroma, the presence of other isomers often indicates synthetic origin, adulteration, or processing artifacts.

Standard achiral gas chromatography (GC) cannot resolve enantiomers (e.g., (+)-Menthol vs. (-)-Menthol). Successful separation requires a chiral stationary phase , typically based on derivatized cyclodextrins.[2] This protocol details a robust GC-MS methodology using a


-cyclodextrin  derivatized column.[3][4]

Target Audience: Analytical Chemists, QA/QC Specialists, and Formulation Scientists.

Experimental Design & Materials

Reagents and Standards
  • Solvents: Dichloromethane (DCM) or Ethanol (HPLC Grade).

  • Internal Standard (IS): Borneol or 1-Octanol (optional, for quantification).

  • Reference Standards:

    • (-)-Menthol (CAS: 2216-51-5)

    • (+)-Menthol (CAS: 15356-60-2)

    • (+/-)-Neomenthol, (+/-)-Isomenthol, (+/-)-Neoisomenthol (mix or individual standards).

Instrumentation (GC-MS)
  • Gas Chromatograph: Split/Splitless inlet capability.[2]

  • Mass Spectrometer: Single Quadrupole (preferred for routine quantitation) or TOF.

  • Autosampler: Recommended for reproducibility.

Column Selection (The Critical Variable)

The separation mechanism relies on "inclusion complexation" between the analyte and the cyclodextrin cavity.

  • Primary Recommendation: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin 
    
    • Commercial Examples: Restek Rt-

      
      DEXse, Agilent CycloSil-B.
      
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25
      
      
      m df.[5]
  • Rationale: The specific silylation at the 6-position and ethylation at 2,3-positions provides the optimal cavity shape and hydrogen-bonding capability to discriminate the menthol stereoisomers.

Detailed Method Protocol

Sample Preparation
  • Stock Solution: Weigh 10 mg of sample (essential oil or API) into a 10 mL volumetric flask.

  • Dilution: Dilute to volume with Dichloromethane (DCM). Final concentration: 1000

    
    g/mL (1 mg/mL) .
    
    • Note: For high-purity menthol crystals, further dilute to 100

      
      g/mL  to prevent column overloading.
      
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into a GC vial.
    
GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (50:1) CRITICAL: Chiral phases have low capacity. Split injection prevents peak fronting and loss of resolution.
Carrier Gas Helium, 1.2 mL/minConstant flow mode maintains separation efficiency during temperature ramps.
Oven Program Initial: 40°C (hold 1 min)Ramp: 2°C/min to 160°CFinal: 30°C/min to 220°C (hold 5 min)Slow Ramp (2°C/min): Essential for chiral recognition. Fast ramping bypasses the equilibrium needed for inclusion complexation.
Transfer Line 250°CPrevents condensation of high-boiling matrix components.
Ion Source 230°CStandard EI source temperature.
Acquisition Mode SIM / Scan SIM for Quant (Ions: 71, 81, 95); Scan (40-350 amu) for ID.
Data Analysis & Identification
  • Elution Order (Typical on

    
    -DEXse): 
    
    • (+)-Neomenthol[4]

    • (-)-Neomenthol

    • (+)-Menthol[4][5][6][7]

    • (+)-Isomenthol[4]

    • (-)-Menthol (Major natural isomer)[6][8]

    • (-)-Isomenthol

  • Quantification: Use the sum of ions m/z 71 + 81 + 95 .

  • Enantiomeric Excess (ee%):

    
    
    

Visualized Workflows (Graphviz)

Analytical Workflow

G cluster_0 Sample Prep cluster_1 GC Separation (Critical) cluster_2 MS Detection cluster_3 Data Output Sample Raw Sample (Oil/Crystal) Dilution Dilute to 1 mg/mL (DCM/EtOH) Sample->Dilution Filter Filter 0.22 µm Dilution->Filter Inject Split Injection (50:1 Ratio) Filter->Inject Column Chiral Column (Beta-DEXse) Inject->Column Ramp Slow Oven Ramp (2°C/min) Column->Ramp Ionization EI Source (70 eV) Ramp->Ionization SIM SIM Mode (m/z 71, 81, 95) Ionization->SIM Integration Integrate Isomer Peaks SIM->Integration Calc Calculate %ee & Purity Integration->Calc

Caption: End-to-end analytical workflow for menthol isomer separation, highlighting the critical split injection and slow temperature ramp.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Resolution CheckConc Check Concentration Is sample > 1 mg/mL? Start->CheckConc Dilute Action: Dilute Sample (Overloading saturates chiral sites) CheckConc->Dilute Yes CheckSplit Check Split Ratio Is Split < 20:1? CheckConc->CheckSplit No IncreaseSplit Action: Increase Split to 50:1 or 100:1 CheckSplit->IncreaseSplit Yes CheckRamp Check Oven Ramp Is Ramp > 2°C/min? CheckSplit->CheckRamp No SlowRamp Action: Lower Ramp to 1°C/min CheckRamp->SlowRamp Yes

Caption: Decision tree for troubleshooting common resolution issues in chiral GC analysis.

Results & Validation Criteria

Expected Performance
  • Resolution (Rs): Baseline separation (Rs > 1.5) should be achieved between (+)-Menthol and (-)-Menthol.

  • Peak Shape: Symmetry factor should be between 0.8 and 1.2. Tailing often indicates column activity or overloading.

Validation Parameters (Guidelines)
ParameterAcceptance CriterionNotes
Linearity

Range: 10 - 500

g/mL
Repeatability RSD < 2.0%Based on retention time (critical for ID)
LOD ~ 1

g/mL
Dependent on MS sensitivity (SIM mode)
Enantiomeric Ratio

1% accuracy
Verified against racemic standard

References

  • Restek Corporation. (2022). Chiral Separations: Essential oils on Rt-βDEXsm. Retrieved from [Link]

  • Si, X., et al. (2021).[9] Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science. Retrieved from [Link]

  • Agilent Technologies. (2020). Separation of optical isomers of menthol. Retrieved from [Link]

  • SciSpec. (2018). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). The stereoisomers of menthol in selected tobacco products. PubMed.[4] Retrieved from [Link]

Sources

Application Note: Precision Manufacturing of Neoisomenthol

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Synthesis and Chromatographic Isolation[1]

Executive Summary

Neoisomenthol (CAS: 20752-34-5) is the thermodynamically least stable of the four menthol stereoisomers, possessing a unique "double-axial" conformation (methyl and hydroxyl groups in axial positions). Historically considered a byproduct, recent pharmacological studies suggest distinct cooling receptor (TRPM8) modulation profiles compared to l-Menthol.

This Application Note provides a scalable protocol for the synthesis and purification of this compound. Unlike standard industrial routes that favor the thermodynamically stable l-Menthol, this protocol utilizes kinetic control via Heterogeneous Catalytic Hydrogenation using Ruthenium on Alumina (Ru/Al₂O₃), achieving up to 79% diastereoselectivity. This is coupled with a downstream Preparative HPLC purification workflow to resolve the close-boiling isomers.

Stereochemical Theory & Thermodynamics

To synthesize this compound, one must overcome the thermodynamic preference for the equatorial positions found in l-Menthol.

  • The Challenge: The cyclohexane ring prefers bulky groups in the equatorial position.

    • l-Menthol: All three substituents (OH, Methyl, Isopropyl) are equatorial. (Lowest Energy).[1]

    • This compound: The Methyl and Hydroxyl groups are forced into axial positions to maintain the Isopropyl group equatorially. (Highest Energy).[1]

  • The Solution: We utilize Syn-Hydrogenation .[1] By using a solid metal catalyst (Ruthenium), hydrogen is added to the planar Thymol molecule from a single face. If the catalyst surface interaction is controlled, the bulky isopropyl group directs the addition to the opposite face, forcing the resulting Methyl and Hydroxyl groups into the cis relationship required for this compound.

Figure 1: Stereochemical Pathway (DOT Diagram)

Neoisomenthol_Synthesis cluster_Isomers Resulting Isomer Distribution Thymol Thymol (Planar Aromatic) Adsorption Catalyst Adsorption (Ru/Al2O3 Surface) Thymol->Adsorption Steric Approach Control Hydrogenation Syn-Hydrogenation (One-face addition) Adsorption->Hydrogenation H2 (50 bar), 40°C Menthol Menthol (All Equatorial) < 10% Yield Hydrogenation->Menthol Thermodynamic Product This compound This compound (Methyl/OH Axial) ~79% Yield (Target) Hydrogenation->this compound Kinetic Product Isomenthol Isomenthol (Minor Byproduct) Hydrogenation->Isomenthol Anti-addition (Minor)

Caption: Kinetic control via Ru/Al₂O₃ favors the high-energy this compound isomer through syn-addition.[2]

Protocol A: High-Selectivity Hydrogenation

Objective: Convert Thymol to a this compound-enriched crude oil. Scale: 1.0 kg Batch.

Reagents & Equipment
  • Substrate: Thymol (purity >99%).

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃). Note: Ru/C is less selective for this specific isomer.

  • Solvent: Ethanol (Anhydrous).[1]

  • Equipment: 5L High-Pressure Hastelloy Autoclave (Parr or Buchi).

Step-by-Step Procedure
  • Catalyst Loading: Under an Argon atmosphere, charge the autoclave with Ru/Al₂O₃ (50 g, 5 wt% loading relative to substrate).

    • Critical: Do not expose dry catalyst to air; pyrophoric risk.[1]

  • Substrate Solution: Dissolve Thymol (1.0 kg) in Ethanol (2.5 L). Charge this solution into the reactor.

  • Purge: Seal the reactor. Pressurize with Nitrogen to 10 bar, stir, and vent. Repeat 3 times to remove Oxygen.[1]

  • Hydrogenation:

    • Pressurize with Hydrogen gas (H₂) to 50 bar .

    • Heat the jacket to 40°C . Caution: Higher temperatures (>70°C) promote isomerization to thermodynamically stable Menthol.

    • Set agitation to 800 RPM.

  • Reaction Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–8 hours.[1]

    • Checkpoint: Take an aliquot at 4 hours. Analyze via GC-FID. Target conversion >98%.

  • Workup:

    • Cool reactor to 20°C. Vent H₂ carefully.

    • Filter the reaction mixture through a Celite pad or Sparkler filter to recover the Ruthenium catalyst (Recycle possible).

    • Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 100 mbar) to yield the Crude Menthol Oil .

Expected Isomer Distribution (Crude):

Isomer Percentage (%) Note
This compound 70 - 79% Target Product
Isomenthol 10 - 15% Main Impurity
Menthol < 5% Thermodynamic sink

| Neomenthol | < 5% | |[1][2]

Protocol B: Purification via Preparative HPLC

Objective: Isolate this compound (>98% purity) from the crude mixture. Why not Distillation? The boiling points of Menthol (212°C) and this compound (214.6°C) are too close for efficient separation at this scale without a 100+ plate column. Preparative HPLC is the preferred method for pharmaceutical-grade purity.[1]

Equipment Setup
  • System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep or similar).

  • Detector: Refractive Index (RID) or ELSD (Evaporative Light Scattering). UV detection is poor for menthols.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 10µm, 50 x 250 mm).

Mobile Phase Strategy
  • Solvent A: Water (Milli-Q).

  • Solvent B: Methanol (HPLC Grade).[1]

  • Isocratic Mode: 85% Methanol / 15% Water.[1]

    • Reasoning: High organic content is required due to low water solubility of menthols (0.5 g/L).

Separation Procedure
  • Sample Prep: Dissolve Crude Menthol Oil in Methanol to a concentration of 200 mg/mL. Filter through 0.45µm PTFE.[1]

  • Injection: Inject 5–10 mL per run (depending on column loading capacity).

  • Elution Profile:

    • Flow Rate: 80 mL/min.[1]

    • Run Time: 25 minutes.

    • Retention Order (Typical on C18):

      • Neomenthol (Most Polar/Axial OH)[1]

      • Menthol[1][3][4][5][6][7][8][9][10][11]

      • This compound (Elutes between 12–15 min)

      • Isomenthol

  • Fraction Collection: Collect the peak corresponding to this compound (verify retention time with standard).

    • Trigger: Slope/Threshold collection on RID signal.[1]

  • Product Recovery:

    • Pool this compound fractions.[1]

    • Evaporate Methanol via rotary evaporation.[1]

    • Extract the aqueous residue with n-Heptane.[1]

    • Dry Heptane layer over MgSO₄, filter, and evaporate to dryness.

Quality Control & Characterization

Verify the identity and purity of the isolated solid.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%GC-FID (Chiral Column)
Melting Point -8°C to -4°C (often liquid at RT if impure)DSC / Capillary
Boiling Point ~214°CDistillation curve
Specific Rotation

(EtOH)
Polarimetry
Figure 2: Purification Workflow (DOT Diagram)

Purification_Workflow cluster_Fractions Fraction Collection (RID Detection) Crude Crude Reaction Mix (79% this compound) Prep Sample Prep Dissolve in MeOH (200mg/mL) Crude->Prep HPLC Preparative HPLC C18 Column, 85% MeOH Prep->HPLC F1 Frac 1: Neomenthol HPLC->F1 F2 Frac 2: Menthol HPLC->F2 F3 Frac 3: this compound (Target) HPLC->F3 F4 Frac 4: Isomenthol HPLC->F4 Extraction Heptane Extraction & Solvent Removal F3->Extraction Final Pure this compound (>98%) Extraction->Final

Caption: Downstream processing workflow utilizing Reverse Phase HPLC for isomer resolution.

Troubleshooting & Optimization
  • Low Selectivity (<60% this compound):

    • Cause: Catalyst recycling fatigue or temperature overshoot.[1]

    • Fix: Ensure reaction temp stays strictly at 40°C. If using recycled catalyst, wash with ethanol/water to remove adsorbed organics.

  • Incomplete Separation on HPLC:

    • Cause: Column overloading.[1]

    • Fix: Reduce injection volume or decrease Methanol ratio to 80% (increases run time but improves resolution).

  • Product is Liquid/Oily:

    • Cause: Presence of Menthol/Isomenthol impurities (Eutectic depression).

    • Fix: this compound has a low melting point (-8°C).[1][3] It is often handled as a liquid or frozen solid.[1] High purity is required to observe crystallization.[1]

References
  • Solladié-Cavallo, A., et al. (2022).[12] Diastereoselective Hydrogenation of Thymol: Synthesis of this compound.[1] Flavour and Fragrance Journal.[1][5]

  • BenchChem Technical Support. (2025). Asymmetric Synthesis of Menthol Isomers: Reagent Selectivity.[1]

  • National Toxicology Program (NTP). (1992).[1][3] Physical Properties of this compound (CAS 20752-34-5).[1][2]

  • Agilent Technologies. (2011).[1][4] Separation of Optical Isomers of Menthol by Gas Chromatography. Application Note 5990-XXXX.[1][2]

  • FooDB. (2018).[1] Compound Summary: (+)-Neoisomenthol.[1][13][14]

Disclaimer: This protocol involves high-pressure hydrogen gas and flammable solvents.[1][2] All operations must be conducted in an explosion-proof facility by trained personnel.

Sources

Application Note: Catalytic Hydrogenation of Thymol for High-Purity (±)-Menthol Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of (±)-menthol (racemic menthol) from thymol represents a cornerstone reaction in the flavor and fragrance industry. While thymol is an achiral aromatic precursor, its hydrogenation generates three chiral centers, resulting in four possible diastereomeric pairs: menthol, neomenthol, isomenthol, and neoisomenthol.

This application note provides a validated protocol for the heterogeneous catalytic hydrogenation of thymol. Unlike standard textbook reductions, this guide addresses the critical challenge of diastereoselectivity . We focus on maximizing the yield of the thermodynamically stable (±)-menthol isomer through catalyst selection and process parameter optimization, specifically leveraging the isomerization equilibrium.

Mechanistic Insight & Stereochemistry

The Stereochemical Challenge

The hydrogenation of the aromatic ring in thymol is a stepwise reduction. The primary challenge is not conversion, but selectivity.

  • Kinetic Product: (±)-Neomenthol is often the favored product of syn-hydrogenation (cis-addition) of hydrogen across the ring.

  • Thermodynamic Product: (±)-Menthol (all substituents in equatorial positions) is the most stable isomer.

To maximize (±)-menthol yield, the process must either utilize a catalyst that sterically directs formation to the menthol configuration or, more commonly, incorporate an in-situ equilibration (epimerization) step where the kinetic mixture isomerizes to the thermodynamic limit.

Reaction Pathway Diagram

The following diagram illustrates the reaction network, highlighting the competition between direct hydrogenation and the necessary isomerization pathways.

ThymolHydrogenation Thymol Thymol (Aromatic Precursor) Intermediates Ketone Intermediates (Menthone/Isomenthone) Thymol->Intermediates Partial Hyd. Neo (±)-Neomenthol (Kinetic Product) Thymol->Neo Direct Hyd (Ni/Pd) H2 3 H2 Intermediates->Neo Syn-Add Menthol (±)-Menthol (Target Thermodynamic Product) Intermediates->Menthol Stereoselective Neo->Menthol Epimerization (High T) Iso (±)-Isomenthol Iso->Menthol Epimerization

Figure 1: Reaction network showing the transformation of Thymol to Menthol isomers. Note the critical epimerization pathway required to convert kinetic byproducts into the target menthol.

Catalyst Selection Guide

The choice of catalyst dictates the raw isomer distribution.

Catalyst SystemActivitySelectivity ProfileApplication Context
Raney Nickel ModerateHigh Neomenthol initially; promotes isomerization at >150°C.Recommended. Cost-effective standard for industrial racemic production. Robust against impurities.
5% Pd/C HighVery High Neomenthol (>60%). Poor isomerization capability.Best for low-temp kinetic studies, not for production unless coupled with a separate isomerization catalyst.
5% Rh/Al2O3 Very HighMixed.High cost limits utility to specialized high-value synthesis.
Ni/SiO2 HighHigh Menthol (via thermodynamic control).Excellent alternative to Raney Ni if fixed-bed flow reactors are used.

Experimental Protocol: High-Pressure Hydrogenation

Safety Warning: This protocol involves hydrogen gas at high pressure and flammable solvents. All operations must be performed in a rated high-pressure autoclave located within a blast shield or safety hood.

Equipment & Reagents
  • Reactor: 300 mL Parr Instrument Autoclave (Hastelloy or SS316) with gas entrainment impeller.

  • Substrate: Thymol (purity >99%).

  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Note: Pyrophoric.

  • Solvent: Isopropanol (IPA) or Solvent-free (melt phase).

  • Gas: Hydrogen (Grade 5.0).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Wash 2.0 g of Raney Nickel slurry three times with anhydrous IPA to remove water.

    • Rationale: Water can inhibit the reaction rate and complicate workup.

  • Loading:

    • Dissolve 40.0 g of Thymol in 100 mL of IPA. (Alternatively, load solid thymol for melt-phase if T > 50°C).

    • Transfer the solution and the catalyst slurry into the autoclave liner.

  • Purging (Inertization):

    • Seal the reactor.

    • Pressurize with N2 to 10 bar, stir briefly, and vent to 1 bar. Repeat 3 times.

    • Rationale: Removes O2 to prevent explosive mixtures and catalyst poisoning.

  • Hydrogen Introduction:

    • Pressurize with H2 to 10 bar and vent (purge step).

    • Pressurize system to Target Pressure: 30 bar (435 psi) .

  • Reaction & Isomerization:

    • Set stirring to 800-1000 RPM (Mass transfer limitation is the enemy).

    • Heat to 140°C .

    • Note: Hydrogen uptake will be rapid. Maintain pressure via a regulator or manual repressurization.

    • Crucial Step: Once H2 uptake ceases (approx 2-4 hours), maintain temperature at 140-150°C for an additional 2 hours.

    • Rationale: The post-hydrogenation hold time allows the catalyst to facilitate the epimerization of neomenthol to menthol.

  • Workup:

    • Cool reactor to <40°C. Vent H2 carefully.

    • Purge with N2.

    • Filter the reaction mixture through a Celite pad to remove the pyrophoric catalyst (Keep catalyst wet!).

    • Evaporate solvent to obtain crude menthol oil.

Process Workflow Diagram

ProtocolWorkflow Prep Catalyst Washing (Remove H2O) Load Reactor Loading (Thymol + Cat + IPA) Prep->Load Purge N2 Purge (3x) & H2 Charge (30 bar) Load->Purge React Reaction Phase 140°C, High Stirring Purge->React Heat Up Equilib Isomerization Hold (2 hrs post-uptake) React->Equilib H2 Uptake Stops Filter Filtration (Celite) & Solvent Removal Equilib->Filter Cool Down

Figure 2: Operational workflow for the batch hydrogenation of thymol. The green node represents the critical quality step for maximizing diastereoselectivity.

Analytical Validation (GC-FID)

To confirm the ratio of isomers, use the following Gas Chromatography method.

  • Column: Agilent HP-INNOWax (or equivalent PEG phase), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 5°C/min to 140°C.

    • Ramp 20°C/min to 240°C.

  • Elution Order (Typical):

    • Neomenthol

    • This compound

    • Menthol (Target)

    • Isomenthol

    • Thymol (Unreacted)

Target Specification:

  • Conversion: >99.5%

  • (±)-Menthol Selectivity: >55-60% (Thermodynamic limit)

  • Byproducts: Neomenthol/Isomenthol mixture.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Unreacted Thymol Catalyst poisoning or H2 starvation.Check H2 purity. Increase stirring speed (>1000 RPM) to improve gas-liquid mass transfer.
High Neomenthol Ratio Insufficient isomerization.Increase reaction temperature to 160°C or extend the post-reaction hold time.
Dehydration Products (Menthenes) Catalyst/Support is too acidic.Avoid acidic supports (e.g., zeolites) if using noble metals. Add trace Na2CO3 to neutralize.
Leaching (Green solution) Catalyst oxidation.Ensure strict O2 removal before heating. Check reactor metallurgy compatibility.

References

  • H. E. Hoegberg. "The structural elucidation of the menthols and menthones." Journal of Chemical Education, 1973.

    • Foundational text on the stereochemistry of menthol isomers.
  • M. Campanati et al. "Liquid phase hydrogenation of thymol on Ni/SiO2 catalysts." Catalysis Today, 2005.

    • Provides kinetics and support effects for Nickel c
  • V. R. R. Tanchoux et al. "Study of the mechanism of thymol hydrogenation on Pd/C and Rh/C catalysts." Journal of Catalysis, 2006.

    • Detailed mechanistic study comparing noble metals and the isomerization p
  • Parr Instrument Company. "Introduction to Heated Stirred Reactors." Parr Operating Manuals. Link

    • Standard operating procedures for high-pressure hydrogen

industrial synthesis routes for (-)-menthol and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Production of (-)-Menthol Comparative Synthetic Routes, Byproduct Management, and Quality Control Protocols

Executive Summary

(-)-Menthol [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol] is a cyclic monoterpene alcohol dominating the flavor and fragrance market with an annual demand exceeding 30,000 metric tons.[1][2] While natural extraction from Mentha arvensis remains significant, supply chain volatility has necessitated robust industrial synthesis.[2]

This guide analyzes the three dominant industrial synthesis routes—Takasago , Symrise , and BASF —providing researchers with a mechanistic understanding of chiral control. It includes bench-scale validation protocols and critical quality control (QC) methodologies for distinguishing the eight stereoisomers of the menthol family.

Part 1: The Takasago Process (Asymmetric Isomerization)

The "Elegant" Route | Key Technology: Rh-BINAP Catalysis

The Takasago process is the gold standard for asymmetric synthesis, producing over 3,000 tons/year. It relies on the Nobel Prize-winning work of Ryoji Noyori, utilizing a chiral Rhodium-BINAP catalyst to introduce chirality early in the synthesis chain.

Mechanism & Causality
  • Allylic Amine Formation: Myrcene is converted to diethylgeranylamine.

  • Asymmetric Isomerization (The Critical Step): The achiral allylic amine is isomerized to an optically active enamine using [Rh((S)-BINAP)2]+ . The catalyst distinguishes between the enantiotopic faces of the olefin, establishing the C1 stereocenter with >98% enantiomeric excess (ee).

  • Hydrolysis: The enamine is hydrolyzed to (R)-citronellal.[2][3][4]

  • Intramolecular Ene Reaction: (R)-Citronellal is cyclized to (-)-isopulegol using a Lewis acid (ZnBr₂). The zinc bromide chelates the carbonyl oxygen, enforcing a chair-like transition state that dictates the stereochemistry at C2 and C5.

  • Hydrogenation: The exocyclic double bond of (-)-isopulegol is hydrogenated to yield (-)-menthol.

Visualization: The Takasago Pathway

TakasagoProcess Myrcene Myrcene (Starting Material) Amine Diethylgeranylamine Myrcene->Amine LiNEt2 Enamine (R)-Citronellal Enamine (Chiral Intermediate) Amine->Enamine Rh-(S)-BINAP Citronellal (R)-Citronellal Enamine->Citronellal Hydrolysis Isopulegol (-)-Isopulegol Citronellal->Isopulegol ZnBr2 Cyclization Menthol (-)-Menthol (Final Product) Isopulegol->Menthol Hydrogenation Cat1 LiNEt2 Cat2 Rh-(S)-BINAP (Asymmetric Isomerization) Cat3 H2SO4 Cat4 ZnBr2 (Ene Reaction) Cat5 H2 / Ni

Figure 1: The Takasago process flow.[5] The critical chiral induction occurs at the amine-to-enamine step via Rh-BINAP.

Part 2: The Symrise Process (Thymol Hydrogenation)

The "Robust" Route | Key Technology: Resolution & Recycling

Originally developed by Haarmann & Reimer, this process synthesizes a racemic mixture and relies on efficient resolution and recycling of "unwanted" isomers.

Mechanism & Causality
  • Alkylation: m-Cresol is alkylated with propene to form Thymol.

  • Hydrogenation: Thymol is hydrogenated over a heterogeneous catalyst (Ni, Pd, or Ru) to produce a mixture of all 8 menthol stereoisomers (racemic menthol, neomenthol, isomenthol, neoisomenthol).

  • Distillation: Racemic menthol is separated from the other three diastereomeric pairs by fractional distillation.

  • Resolution: The racemic menthol is reacted with benzoic acid.[2] The resulting benzoate is crystallized. By "seeding" the mixture with crystals of one enantiomer, pure (-)-menthyl benzoate precipitates.[6]

  • Saponification: The ester is hydrolyzed to pure (-)-menthol.

  • Recycling: The mother liquor (rich in (+)-menthol) and the other diastereomers are epimerized (equilibrated) and recycled back into the distillation stream.

Part 3: The BASF Process (Citral Cyclization)

The "Integrated" Route | Key Technology: Continuous Flow Asymmetric Hydrogenation

BASF leverages its massive production of Citral (used for Vitamins A/E) to produce (-)-menthol.[1][2]

  • Asymmetric Hydrogenation: Citral (neral/geranial) is hydrogenated to (R)-citronellal.[1][2] Unlike Takasago (which makes the aldehyde via hydrolysis), BASF makes it directly from the aldehyde using a proprietary chiral Rhodium system.

  • Cyclization: Similar to Takasago, (R)-citronellal is cyclized to (-)-isopulegol.

  • Purification: The process utilizes advanced continuous distillation ("Dividing Wall Column" technology) to remove isomenthol byproducts.

Part 4: Byproduct Management (The Menthol Grid)

Menthol has three chiral centers (C1, C2, C5), leading to


 stereoisomers. Understanding their thermodynamic stability is crucial for separation.
  • (-)-Menthol: All three bulky groups (hydroxyl, methyl, isopropyl) are in the equatorial position.[7] This makes it the most thermodynamically stable isomer.

  • Neomenthol: Methyl and isopropyl are equatorial; hydroxyl is axial .[7]

  • Isomenthol: Methyl and hydroxyl are equatorial; isopropyl is axial .[7]

  • This compound: Methyl is equatorial; hydroxyl and isopropyl are axial .[7]

Table 1: Physical Properties of Menthol Stereoisomers

IsomerConfiguration (C1, C2, C5)Boiling Point (°C)Melting Point (°C)Sensory Profile
(-)-Menthol 1R, 2S, 5R212.042-44Strong cooling, fresh, sweet
(+)-Menthol 1S, 2R, 5S212.042-44Dusty, less cooling
(+/-)-Neomenthol 1R, 2R, 5R / enantiomer212.5-22 (liquid)Musty, choking
(+/-)-Isomenthol 1R, 2S, 5S / enantiomer218.082-83Musty, earthy
(+/-)-Neoisomenthol 1R, 2R, 5S / enantiomer214.6-8 (liquid)Camphoraceous

Note: Boiling points are dangerously close. While Isomenthol can be separated by distillation (higher BP), Neomenthol and Menthol often co-distill, requiring high-efficiency columns or crystallization.

Visualization: Stereoisomer Relationships

MentholIsomers Menthol (-)-Menthol (All Equatorial) Target Neo Neomenthol (OH Axial) Menthol->Neo C1 Inversion Iso Isomenthol (iPr Axial) Menthol->Iso C2 Inversion NeoIso This compound (OH, iPr Axial) Neo->NeoIso C2 Inversion Iso->NeoIso C1 Inversion

Figure 2: Epimerization relationships. Inversion at C1 (hydroxyl) or C2 (isopropyl) leads to different diastereomers.

Part 5: Experimental Protocols

Protocol A: Bench-Scale Cyclization of (R)-Citronellal to (-)-Isopulegol

Simulating the key stereoselective step common to Takasago and BASF.

Objective: Convert (R)-citronellal to (-)-isopulegol with high diastereoselectivity using ZnBr₂.

Materials:

  • (R)-Citronellal (>98% ee)[2][3][4]

  • Zinc Bromide (ZnBr₂), anhydrous

  • Toluene or Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a thermometer and magnetic stir bar. Cool under argon flow.

  • Solvent Charge: Add 100 mL of anhydrous Toluene.

  • Catalyst Addition: Add ZnBr₂ (1 mol% relative to citronellal). Stir until suspended/dissolved.

  • Cooling: Cool the mixture to -10°C . Note: Lower temperatures favor the "chair" transition state, maximizing the formation of the all-equatorial isopulegol.

  • Addition: Add (R)-Citronellal (15.4 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature below -5°C.

  • Reaction: Stir at -10°C for 2 hours. Monitor by GC (see Protocol C).

  • Quench: Quench with 50 mL of 10% aqueous NaOH.

  • Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil contains (-)-isopulegol (major) and (+)-neoisopulegol (minor). Purify via fractional distillation or silica gel chromatography (Hexane:EtOAc 95:5).

Self-Validating Check: The 1H NMR of (-)-isopulegol shows a distinct td (triple doublet) at ~3.45 ppm for the C1 proton (axial), whereas the neo-isomer (equatorial proton) appears further downfield.

Protocol B: Resolution of Racemic Menthol (Classical Method)

Simulating the Symrise resolution step.

Objective: Isolate (-)-menthol from (+/-)-menthol.

Procedure:

  • Esterification: React 15.6 g (100 mmol) of racemic menthol with benzoyl chloride (1.1 eq) and pyridine (1.5 eq) in DCM. Reflux for 4 hours. Work up to obtain (+/-)-menthyl benzoate (oil/solid).

  • Crystallization Setup: Dissolve the crude ester in warm Ligroin or Petroleum Ether (approx 2 mL per gram).

  • Seeding (The Critical Step): Cool the solution to room temperature. Add a "seed" crystal of pure (-)-menthyl benzoate (commercially available).

  • Growth: Allow to stand undisturbed at 4°C for 24 hours. The (-)-isomer will crystallize preferentially.

  • Filtration: Filter the crystals. Recrystallize once more from Ligroin to ensure optical purity (>99% ee).

  • Hydrolysis: Reflux the crystals in 10% ethanolic KOH for 2 hours. Remove ethanol, extract with ether, and dry.

  • Result: Pure (-)-Menthol.

Protocol C: Quality Control via Chiral Gas Chromatography

Mandatory for distinguishing enantiomers.

Instrument: GC-FID (e.g., Agilent 7890). Column: Cyclodextrin-based chiral column (e.g., Agilent J&W CycloSil-B or Restek Rt-bDEXsm). Dimensions: 30m x 0.25mm x 0.25µm.

Method Parameters:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Start: 70°C (Hold 1 min).

    • Ramp 1: 2°C/min to 120°C (This slow ramp is critical for separating neomenthol from menthol).

    • Ramp 2: 20°C/min to 200°C (Hold 2 min).

  • Detection: FID @ 280°C.

Expected Elution Order (Rt-bDEXsm):

  • (+)-Neomenthol[7][8][9][10]

  • (-)-Neomenthol[7][8]

  • (+)-Menthol[2][10]

  • (-)-Menthol (Target)[1][2][6][5][8][9][11]

  • (+/-)-Isomenthol / this compound (usually elute later due to higher BP or polarity interaction).

References

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022. Link

  • Takasago International Corporation. (n.d.). "Takasago l-Menthol Process." Takasago Technology Profile. Link

  • Symrise AG. (2018). "100 Years of Menthol: The Symrise Process." Symrise Press Release. Link

  • BASF SE. (2012). "New BASF plant for L-menthol starts operation."[12] BASF News Release. Link

  • Leffingwell, J. C., & Shackelford, R. E. (1974). "Laevo-Menthol: Syntheses and organoleptic properties." Cosmetics and Perfumery, 89(6), 69-89.[6] Link

  • Kumobayashi, H., et al. (1987). "Industrial Synthesis of l-Menthol.

Sources

Troubleshooting & Optimization

method optimization for baseline separation of all eight menthol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanistic Insight

User Query: Why is separating all eight isomers so difficult, and what is the fundamental mechanism required for success?

The Chiral Challenge

Menthol possesses three chiral centers (C1, C3, C4), resulting in


 stereoisomers:
  • (+/-)-Menthol [1][2][3][4]

  • (+/-)-Neomenthol

  • (+/-)-Isomenthol

  • (+/-)-Neoisomenthol

While separating diastereomers (e.g., Menthol vs. Neomenthol) is achievable on standard achiral phases (like WAax or 5-MS) due to differences in boiling points and polarity, separating the enantiomeric pairs (e.g., (+)-Menthol vs. (-)-Menthol) requires a chiral environment.

The Solution: Cyclodextrin "Host-Guest" Chemistry

To achieve baseline separation of all eight simultaneously, you must utilize Cyclodextrin (CD) based stationary phases . The mechanism relies on the formation of transient inclusion complexes.

  • Inclusion Complex: The hydrophobic menthol molecule enters the hydrophobic cavity of the cyclodextrin torus.

  • Three-Point Interaction: The specific geometry of the isomer determines how well it fits. The difference in free energy (

    
    ) between the transient complexes of the (+) and (-) forms dictates the separation factor (
    
    
    
    ).
  • Thermodynamics: This interaction is enthalpy-driven. Consequently, lower temperatures increase separation factors , whereas higher temperatures destroy chiral recognition.

Experimental Protocols

Protocol A: The "Gold Standard" Tandem Column Method

Recommended for complex matrices (e.g., tobacco, biological fluids) where matrix interference is high.

Recent advanced applications have demonstrated that a single column often struggles to resolve the "critical pairs" (often the D/L forms of isomenthol or neoisomenthol) completely to baseline. A tandem column approach couples two complementary chiral phases.[5]

Instrument Configuration:

  • GC-MS/FID System (MS preferred for SIM mode selectivity).

  • Column 1 (Primary): CycloSil-B (Agilent) or equivalent (30m ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     0.25mm, 0.25µm).
    
    • Chemistry: Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -cyclodextrin.
      
  • Column 2 (Secondary): BGB-175 (BGB Analytik) or equivalent (30m

    
     0.25mm, 0.25µm).
    
    • Chemistry: 2,3-diacetyl-6-tert-butyldimethylsilyl-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -cyclodextrin.
      
  • Connection: Low-dead-volume press-fit connector.

Optimized Method Parameters:

ParameterSettingRationale
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains efficiency across temperature ramp.
Inlet Split (20:1 to 50:1), 250°CPrevents column overload which broadens peaks.
Oven Program 45°C (1 min) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

100°C @ 2°C/min (Hold 20 min)

220°C (Clean out)
Critical: Slow ramp (2°C/min) maximizes interaction time during the chiral elution window.
Detection MS (SIM Mode: m/z 71, 81, 95)Increases S/N ratio for trace isomers.
Protocol B: High-Efficiency Single Column Method

Recommended for QC of raw materials or synthetic reaction monitoring.

Column: Rt-βDEXsm (Restek) or CP-Chirasil-Dex CB (Agilent).

  • Chemistry: Permethylated

    
    -cyclodextrin doped into a cyanopropyl-phenyl-methyl polysiloxane phase.
    

Optimized Method Parameters:

ParameterSetting
Oven Program 40°C (1 min)

2°C/min to 130°C

20°C/min to 220°C
Flow Rate 1.2 mL/min (Linear Velocity ~35 cm/sec)
Note If resolution < 1.5, lower the ramp rate to 1°C/min between 80°C and 120°C.

Troubleshooting & FAQs

Q1: My enantiomer peaks are merging (co-elution). What is the first variable I should change?

Answer: Lower the Oven Temperature Ramp Rate. Chiral recognition is an exothermic sorption process. As temperature increases, the binding constant (


) decreases, and the difference in binding energy between enantiomers (

) approaches zero.
  • Action: If you are running at 5°C/min, drop to 1°C/min or 2°C/min.

  • Action: Try an isothermal hold at 90°C or 100°C. While this broadens peaks, it maximizes

    
     (separation factor).
    
Q2: I see peak tailing on all isomers. Is my column dead?

Answer: Likely not. Menthol is an alcohol (-OH group) and is prone to hydrogen bonding with active sites in the inlet or column.

  • Check 1 (Inlet): Ensure you are using a deactivated liner (with glass wool also deactivated).

  • Check 2 (Phase): Cyclodextrin columns are sensitive to moisture. Ensure your carrier gas has high-quality moisture traps.

  • Action: Do not derivatize the menthol (e.g., to acetate) unless necessary. While derivatization improves peak shape, it often reduces the chiral recognition capability because the -OH group is often a key "anchor" point for the cyclodextrin inclusion.

Q3: The elution order in my chromatogram is different from the literature. Why?

Answer: Elution order is heavily dependent on the specific cyclodextrin derivative and the matrix .

  • Factor 1: A permethylated

    
    -CD (like Rt-βDEXsm) may elute (+)-Menthol before (-)-Menthol, while a TBDMS derivative (like CycloSil-B) might reverse this or change the order relative to the neomenthol isomers.
    
  • Factor 2: You must run pure optical standards to confirm identity on your specific column lot. Do not rely solely on literature elution orders unless the column part number matches exactly.

Q4: Can I use a standard Wax (PEG) column?

Answer: No. A Wax column will separate the diastereomers (Menthol from Neomenthol) but cannot separate (+)-Menthol from (-)-Menthol. The environment is achiral.

Visualization & Logic Flows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct column and optimizing parameters based on resolution requirements.

MethodOptimization Start START: Menthol Isomer Separation MatrixCheck Is the sample a complex matrix? (Tobacco, Bio-fluids, Essential Oils) Start->MatrixCheck SingleCol Select Single Column (Rt-βDEXsm or CP-Chirasil-Dex) MatrixCheck->SingleCol No (Pure/Simple) TandemCol Select Tandem Column Setup (CycloSil-B + BGB-175) MatrixCheck->TandemCol Yes (Complex) RunInitial Run Initial Gradient (40°C to 200°C @ 2°C/min) SingleCol->RunInitial TandemCol->RunInitial CheckRes Check Resolution (Rs) RunInitial->CheckRes GoodRes Validation & QC CheckRes->GoodRes All Rs > 1.5 BadRes Rs < 1.5 for Enantiomers CheckRes->BadRes Critical Pair Overlap OptimizeT Decrease Ramp Rate (Try 1°C/min or Isothermal 90°C) BadRes->OptimizeT CheckTailing Check Peak Tailing OptimizeT->CheckTailing CheckTailing->RunInitial Peak Shape OK FixInlet Replace Liner/Seal (Deactivated) CheckTailing->FixInlet Tailing > 1.2 FixInlet->RunInitial

Figure 2: The Tandem Column Logic

Caption: Schematic of the advanced tandem setup required for difficult biological or tobacco matrices.

TandemSetup cluster_oven GC Oven (Programmed) Inlet Injector (250°C) Col1 Column 1: CycloSil-B (β-CD derivative) Separates: Menthol/Neomenthol Inlet->Col1 Analytes In Connector Press-Fit Connector (Zero Dead Volume) Col1->Connector Col2 Column 2: BGB-175 (γ-CD derivative) Separates: Iso/Neoisomenthol Connector->Col2 Detector MS Detector (SIM Mode) Col2->Detector Resolved Isomers

References

  • Si, X., et al. (2021). "Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns."[5] Tobacco Science & Technology. (Via CORESTA/CNKI).

  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Guide.

  • Agilent Technologies. "Separation of optical isomers of menthol using Cyclodextrin-modified phases." Application Note.

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. (Foundational text on thermodynamic mechanisms).

Sources

Advanced Stereocontrol: Minimizing Epimerization in Menthol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Battlefield

In the synthesis of (-)-menthol, "epimerization" is the silent yield-killer. While the molecule possesses three chiral centers (C1, C2, C5), the critical instability lies at C2 (alpha to the carbonyl in menthone precursors) and the thermodynamic equilibration of the hydroxyl group at C3 during reduction.

This guide moves beyond basic textbook synthesis to address the specific failure modes experienced in high-stakes research and process development. We focus on two primary objectives:

  • Preserving C1/C4 configuration (Preventing Menthone

    
     Isomenthone equilibration).
    
  • Controlling C3 stereoselectivity (Directing the reduction to (-)-Menthol vs. (+)-Neomenthol).

Diagnostic Framework: Where Does Epimerization Occur?

Before troubleshooting, identify where your process is bleeding stereochemical purity. The following workflow maps the critical control points.

MentholEpimerization Start Starting Material Thymol Thymol (Aromatic) Start->Thymol Menthone (-)-Menthone (Pure Isomer) Start->Menthone Citronellal (+)-Citronellal (Takasago Route) Start->Citronellal Step1 Hydrogenation Thymol->Step1 Step2 Reduction Menthone->Step2 Step3 Cyclization (Lewis Acid) Citronellal->Step3 Risk1 Risk: Aromatic Reduction Scrambles all centers (Racemic Mix) Step1->Risk1 Risk2 Risk: C2 Epimerization (Enolization via Acid/Base) Step2->Risk2 pH > 8 or < 4 Risk3 Risk: Isopulegol Isomerization Step3->Risk3

Figure 1: Critical Control Points (CCPs) for epimerization during major menthol synthesis routes.

Technical Support Modules

Module A: Troubleshooting Menthone Reduction

Context: You are reducing (-)-menthone to (-)-menthol, but your GC/HPLC shows significant (+)-neomenthol or (+)-isomenthol.

Q1: Why does my product contain high levels of Isomenthol?

Diagnosis: You are suffering from C2-Epimerization prior to or during reduction. The Mechanism: Menthone exists in equilibrium with Isomenthone via an enol intermediate. This is catalyzed by acids or bases. If your reaction medium promotes enolization, Menthone (trans-diaxial methyl/isopropyl) converts to Isomenthone (cis). Reduction of Isomenthone yields Isomenthol and Neoisomenthol.

Corrective Protocol:

  • Check pH: Ensure the reaction mixture is strictly neutral (pH 6.5–7.5). Avoid strong alkalis (e.g., NaOH) during workup while the ketone is still present.

  • Temperature Control: Enolization rates increase exponentially with temperature. Perform reductions at the lowest possible temperature (0°C to -78°C) if using hydride reagents.

  • Quench Speed: When the reaction is complete, quench immediately with a buffered solution (e.g., Ammonium Chloride) rather than strong acid/base to prevent post-reaction equilibration.

Q2: I am getting Neomenthol instead of Menthol. How do I fix this?

Diagnosis: This is a C3-Stereoselectivity issue (Kinetic vs. Thermodynamic control). The Science: Hydride attack on the carbonyl can occur from the equatorial or axial direction.

  • Small Hydrides (NaBH4, LiAlH4): Often attack from the less hindered equatorial side, pushing the hydroxyl group into the axial position (forming Neomenthol).

  • Thermodynamic Equilibration: (-)-Menthol (all groups equatorial) is the thermodynamic product.

Protocol for Stereocontrol:

GoalReagent/MethodMechanismSelectivity
Maximize (-)-Menthol Catalytic Hydrogenation (Raney Ni or Ru/C)Surface catalysis favors thermodynamic product (all equatorial).High Menthol
Maximize (+)-Neomenthol L-Selectride (Bulky Hydride)Steric bulk forces attack from equatorial side, forcing OH axial.>90% Neomenthol
Maximize (-)-Menthol (Lab) Na/Isopropanol (Bouveault-Blanc)Thermodynamic equilibration during reduction.High Menthol
Module B: Catalytic Hydrogenation Optimization

Context: Industrial-scale hydrogenation of Thymol or Menthone.

Q3: How do I prevent "Scrambling" during Thymol hydrogenation?

Insight: You cannot prevent scrambling with Thymol; you must manage the equilibration. Thymol hydrogenation destroys aromaticity, creating 8 stereoisomers. Strategy:

  • The Symrise Approach: Use a catalyst that promotes epimerization (e.g., Raney Nickel) to reach thermodynamic equilibrium.

  • Distillation-Recycle Loop: Distill off the desired (-)-menthol and recycle the undesired isomers (neo/iso) back into the reactor. Under hydrogenation conditions, they will re-equilibrate to produce more (-)-menthol.

Q4: Which catalyst minimizes side-reactions for Menthone hydrogenation?

Recommendation: Ruthenium on Carbon (Ru/C) or Rh-BINAP .

  • Why? Ruthenium catalysts often show higher diastereoselectivity for the cis-addition of hydrogen compared to Palladium or Platinum, which can be too active and lead to ring opening or excessive isomerization.

  • Support Acidity: Avoid acidic supports (like certain Aluminas) if you wish to prevent C2 enolization. Use neutral Carbon supports.

Module C: The "Zero-Epimerization" Workflow (Takasago)

Context: Users seeking the highest optical purity without resolution steps.

The Protocol: If your workflow requires absolute minimization of epimerization, you must bypass the ketone intermediate entirely using the Takasago Process .

  • Starting Material: Myrcene

    
     Diethylgeranylamine.[1]
    
  • Key Step: Asymmetric isomerization using Rh-BINAP (Noyori Catalyst).

    • Mechanism:[2][3] This sets the C1 stereocenter with >98% ee before the ring closes.

  • Cyclization: Intramolecular Ene reaction (ZnBr2 catalyzed) to (-)-Isopulegol.

  • Final Step: Hydrogenation of the alkene (not a ketone).[4]

    • Advantage:[5][6][7][8][9] The C1 and C5 centers are locked. Hydrogenation of the exocyclic double bond creates the C2 methyl group with high stereocontrol, avoiding the labile menthone enol intermediate.

Visualizing the Epimerization Trap

The following diagram illustrates the thermodynamic sink that users must avoid.

MenthoneEquilibrium cluster_0 Ketone Equilibrium (The Danger Zone) cluster_1 Reduction Products Menthone (-)-Menthone (Trans-Diequatorial) Stable Enol Enol Intermediate (Planar C2) Menthone->Enol Base/Acid Menthol (-)-Menthol (All Equatorial) Menthone->Menthol Catalytic H2 (Thermodynamic) Neomenthol (+)-Neomenthol (Axial OH) Menthone->Neomenthol Bulky Hydride (Kinetic) Enol->Menthone Isomenthone (+)-Isomenthone (Cis-Axial/Eq) Less Stable Enol->Isomenthone Isomenthone->Enol Isomenthol (+)-Isomenthol Isomenthone->Isomenthol Reduction

Figure 2: The Keto-Enol tautomerism at C2 is the root cause of Isomenthol contamination.

References

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022. Link

  • Takasago International Corp. (1984). "Process for producing L-menthol." US Patent 4487966. Link

  • Symrise AG. (2009). "Continuous process for preparing menthol." WIPO Patent Application WO/2009/033870.[3] Link

  • Etter, I., et al. (2022).[10] "Synthesis of (−)-menthol: Industrial synthesis routes and recent development." Flavour and Fragrance Journal, 37(4), 195-209.[11][12] Link

  • Leffingwell, J.C. (2011).[10] "Menthol - A Cool Place." Leffingwell & Associates. Link

Sources

selecting the optimal chiral stationary phase for Neoisomenthol separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Chiral Stationary Phase (CSP) Selection & Method Development Support Ticket ID: #NM-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stereochemical Challenge

Separating Neoisomenthol is not merely a matter of general chiral chromatography; it is a complex diastereomeric and enantiomeric puzzle. Menthol exists as four diastereomers: Menthol, Neomenthol, Isomenthol, and this compound.[1][2] Each exists as a (+)/(-) enantiomeric pair, creating 8 distinct isomers .

This compound is thermodynamically unstable and often present in trace quantities, making it the most difficult to resolve from the dominant L-Menthol peak or the Neomenthol cluster.

The Verdict:

  • Primary Recommendation: Gas Chromatography (GC) using a derivatized

    
    -Cyclodextrin ( 
    
    
    
    -CD)
    phase.
  • High-Resolution Solution: For complete resolution of all 8 isomers, a Tandem Column approach (Modified

    
    -CD + Modified 
    
    
    
    -CD) is the industry gold standard.
Phase Selection Logic (Technical Deep Dive)
Why

-Cyclodextrin?

Chiral recognition in terpenes is driven by inclusion complexation . The analyte must fit into the hydrophobic cavity of the cyclodextrin selector.

  • 
    -CD:  Cavity too small for the cyclohexane ring of menthol.
    
  • 
    -CD:  Cavity often too loose, leading to poor selectivity (
    
    
    
    ) for menthol isomers, though useful for specific pair separations.
  • 
    -CD:  Optimal cavity size. However, native 
    
    
    
    -CD is too polar. We require derivatized phases.
The Specific Phase Chemistries

You cannot just pick "any"


-CD column. The functional groups on the CD rim dictate the separation.
Phase TypeCommercial ExamplesSuitability for this compound
Permethylated

-CD
Chirasil-Dex CB, Rt-bDEXmGood. Standard general-purpose phase. Separates this compound from Menthol, but may overlap with Isomenthol depending on ramp rate.
Silylated

-CD (TBDM)
CycloSil-B, Hydrodex

-6TBDM
Excellent. The bulky tert-butyldimethylsilyl groups provide higher shape selectivity. This is the recommended primary column .
Tandem Setup CycloSil-B + BGB-175Perfect. Connects a

-CD column (separation of pairs) with a

-CD column (separation of specific overlaps).
Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct instrument and column configuration based on your sample matrix and resolution needs.

G Start START: Sample Matrix Volatile Volatile Oil / Pure API Start->Volatile Complex Complex/Aqueous Matrix Start->Complex GC_Path Gas Chromatography (Preferred) Volatile->GC_Path HPLC_Path HPLC (Alternative) Complex->HPLC_Path Res_Check Resolution Requirement? GC_Path->Res_Check Deriv Derivatization Required (Benzoate Esters) HPLC_Path->Deriv HPLC_Col Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) Deriv->HPLC_Col Single_Col Single Column: Silylated β-CD (CycloSil-B) Res_Check->Single_Col Target: this compound Only Tandem_Col Tandem Setup: β-CD + γ-CD (BGB-175) Res_Check->Tandem_Col Target: All 8 Isomers

Figure 1: Strategic decision tree for Menthol isomer separation. GC is the preferred path for native volatiles.

Standard Operating Protocol (GC Method)

Objective: Separate this compound from Neomenthol and Menthol.

Recommended Column:

  • Phase: 30 m x 0.25 mm x 0.25 µm (2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-

    
    -cyclodextrin .
    
  • Why: The "6-O-TBDM" substitution locks the CD ring conformation, providing the rigid chiral groove necessary to distinguish the axial/equatorial hydroxyl positions of this compound.

Instrument Parameters:

  • Carrier Gas: Helium or Hydrogen (Constant Flow: 1.5 mL/min). Note: Higher linear velocity improves efficiency on chiral columns.

  • Inlet: Split mode (50:1). Temperature: 250°C.

  • Oven Program (Critical):

    • Isothermal Hold: 70°C for 2 minutes.

    • Ramp 1: 1°C/min to 120°C (Slow ramp maximizes interaction time).

    • Ramp 2: 20°C/min to 200°C (Bake out).

  • Detector: FID (250°C) or MS (SIM mode: m/z 71, 81, 95).

Troubleshooting & FAQs

Q1: My this compound peak is co-eluting with the tail of the L-Menthol peak. How do I fix this?

Diagnosis: This is a classic "Capacity vs. Selectivity" issue. The L-Menthol peak is likely overloading the local stationary phase, masking the trace this compound. Corrective Action:

  • Increase Split Ratio: Go from 50:1 to 100:1 to reduce column mass load.

  • Lower Initial Temp: Drop the starting temperature to 60°C. Lower temperatures increase the separation factor (

    
    ) because the enthalpy difference of binding (
    
    
    
    ) becomes more dominant than entropy.

Q2: I see all isomers, but the peaks are extremely broad (low efficiency).

Diagnosis: Chiral stationary phases have slower mass transfer kinetics than standard phases (like DB-5). Corrective Action:

  • Check Linear Velocity: You may be operating below the optimal Van Deemter velocity. Increase flow rate slightly (e.g., from 30 cm/s to 40 cm/s).

  • Make-up Gas: Ensure your FID make-up gas (N2) is sufficient (30 mL/min) to sweep the detector volume quickly.

Q3: Can I use HPLC instead? We don't have a GC.

Diagnosis: Yes, but native detection is poor (Menthol has weak UV absorbance at 200-210nm). Protocol:

  • Derivatize: React sample with 3,5-dinitrobenzoyl chloride.

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).

  • Mobile Phase: Acetonitrile/Water (Isocratic). Warning: This is more labor-intensive than GC.

Q4: I need to quantify ALL 8 isomers for a regulatory submission. Single column isn't working.

Diagnosis: Enantioreversal or peak overlap is common for the "middle" eluters (often Isomenthol/Neoisomenthol pairs) on a single


-CD column.
Corrective Action:  Use the Tandem Column  method cited in recent literature (Si et al., 2021).
  • Setup: Connect a CycloSil-B (30m) to a BGB-175 (

    
    -CD, 30m).
    
  • Mechanism: The

    
    -CD separates the diastereomers; the 
    
    
    
    -CD resolves the specific enantiomers that the
    
    
    -CD misses.
References
  • Agilent Technologies. (2011).[3] Separation of optical isomers of menthol by GC.[3][4][5][6] Application Note 228-396. Link

  • Si, X., Zhang, F., Liu, Z., et al. (2021).[5] Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns.[5][6] Tobacco Science & Technology. Link

  • Restek Corporation. (2023). Chiral Column Selection Guide: Strategies for Enantiomeric Separations.Link

  • BenchChem. (2025).[2][7] High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Menthol Stereoisomers.[7][8]Link

Sources

addressing matrix effects in the analysis of Neoisomenthol in complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Terpene Analysis.

Subject: Technical Guide: Mitigating Matrix Effects in the Trace Analysis of Neoisomenthol (


-isomer)
Ticket ID:  NEO-ISO-2024-SUPPORT
Assigned Specialist:  Senior Application Scientist, Chromatography Division[1]

Executive Summary

This compound presents a unique "double-matrix" challenge.[1] First, it is often a trace impurity (


) swamped by a massive abundance of its diastereomer, Menthol (the "Isomeric Matrix"). Second, in complex samples like plasma or essential oils, non-volatile components cause inlet discrimination and active-site adsorption (the "Sample Matrix").[1]

This guide abandons generic advice to focus on the specific physicochemical behavior of the this compound hydroxyl group and its stereochemistry.

Module 1: The Isomeric Matrix (Chromatographic Resolution)

The Issue: this compound (




214.6°C) often co-elutes with Neomenthol or Isomenthol on standard non-polar columns (e.g., 5%-phenyl), making MS quantification impossible due to identical fragmentation patterns (

71, 81, 95).[1]

The Solution: You must exploit the hydrogen-bonding differential of the hydroxyl group, not just boiling point.

Protocol: Stationary Phase Selection

Do not use a standard DB-5MS. You require a phase that interacts strongly with the accessible -OH group of this compound.[1]

Column TypePhase ChemistrySuitability for this compoundRecommendation
Non-Polar 5% Phenyl / 95% DimethylpolysiloxanePoor. Separation driven by boiling point.[1] High risk of co-elution with Neomenthol.[1]Avoid for isomer speciation.
Polar (WAX) Polyethylene Glycol (PEG)High. Separates based on H-bonding.[1] this compound (axial -OH) elutes differently than Menthol (equatorial -OH).[1]Primary Choice for diastereomer separation.[1][2]
Chiral

-Cyclodextrin derivatives
Critical if enantiomeric separation (

vs

) is required.[1]
Use for chiral purity assays.[1]
Workflow: Method Development Decision Tree

Use this logic flow to select your separation strategy.

ColumnSelection Start Start: this compound Analysis Q1 Is Enantiomeric Separation Required? Start->Q1 PathA Target: Separate Neo-iso from Menthol/Iso/Neo Q1->PathA No PathB Target: (+)-Neo vs (-)-Neo Q1->PathB Yes ColA Select High-Polarity Column (DB-WAX / HP-INNOWAX) PathA->ColA OptA Optimization: Low Ramp Rate (2°C/min) around 100-130°C ColA->OptA ColB Select Chiral Column (CycloSil-B or equivalent) PathB->ColB Check Resolution < 1.5? ColB->Check Tandem Implement Tandem Column Setup (Chiral + Polarity) Check->Tandem Yes (Co-elution)

Figure 1: Decision matrix for stationary phase selection based on stereochemical requirements.

Module 2: The Physical Matrix (Inlet Discrimination)

The Issue: In complex matrices (plasma, crude oils), non-volatile "gunk" accumulates in the GC liner. This compound contains a free hydroxyl group.[1] As the liner gets dirty, active sites (silanols) become exposed.[1] this compound irreversibly binds to these sites, causing peak tailing and non-linear response at low concentrations.[1]

The Solution: Automated Headspace-SPME (Solid Phase Microextraction).[1] This eliminates the injection of non-volatiles, protecting the liner and ensuring only the terpene fraction enters the column.

Troubleshooting Protocol: Optimizing SPME for this compound
  • Fiber Selection:

    • Avoid: 100 µm PDMS (Non-polar, poor recovery for alcohols).[1]

    • Use:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] The Carboxen layer is critical for retaining smaller volatiles like terpenes, while DVB aids in the adsorption of the alcohol moiety.

  • Salting Out (Matrix Modification):

    • Add NaCl (saturation, ~30% w/v) to the aqueous sample.[1] This increases the ionic strength, driving the hydrophobic this compound out of the liquid phase and into the headspace, significantly enhancing sensitivity (up to 5-10x).

  • Incubation Temperature:

    • Set to 40°C - 50°C .

    • Warning: Exceeding 60°C can cause desorption of the analyte back into the headspace or degradation of thermally labile matrix components which then interfere.

Module 3: Mass Spectral Quantification (The "Swamping" Effect)

The Issue: Even with good separation, high concentrations of L-Menthol in the sample can cause spectral skewing or detector saturation, affecting the quantification of the trace this compound.

The Solution: Selected Ion Monitoring (SIM) with Ratio Verification.

Configuration Guide: MS Parameters
ParameterSettingRationale
Ionization EI (70 eV)Standard library matching.
Acquisition Mode SIM / Scan Run SIM for quant, Scan for purity check.
Target Ion (Quant)

71
Base peak for menthol isomers (C

H

O

or C

H

).[1] High abundance.
Qualifier Ion 1

81
Characteristic cyclohexanyl ring fragment.[1]
Qualifier Ion 2

95
Distinguishes from acyclic terpenes.[1]
Dwell Time >50 msEnsure enough points across the peak (15-20 scans/peak).

Critical QC Step: Calculate the Ion Ratio (


).[1]
  • If

    
     in your sample deviates by 
    
    
    
    from the this compound standard, you have a co-eluting matrix interference (likely a sesquiterpene).[1]

Frequently Asked Questions (FAQs)

Q1: My this compound peak disappears after 20 injections of essential oil. Why? A: This is "Liner Activity." The high concentration of other terpenes has stripped the deactivation layer of your liner.

  • Fix: Switch to a deactivated, baffled liner (e.g., Ultra Inert).[1] If using liquid injection, change the liner every 20-30 samples.[1] If using SPME, this issue is drastically reduced.

Q2: Can I use L-Menthol as an Internal Standard? A: Absolutely not. L-Menthol is likely present in your sample (often as the major component).[1]

  • Fix: Use Menthol-d4 (deuterated) if using MS.[1] If unavailable, use Cyclohexanol or 1-Octanol as a structural analog, provided they are not naturally in your matrix.[1]

Q3: The baseline is noisy, and I can't integrate the trace this compound peak. A: You are likely seeing "Column Bleed" or "Matrix Carryover."

  • Fix: Bake out the column at its max temperature (e.g., 250°C for Wax) for 10 minutes at the end of every run. Ensure your MS transfer line is at 250°C+ to prevent condensation of heavier matrix components.[1]

References

  • Si, X., et al. (2021).[1] "Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns." Food Science, 42, 339–345.[1]

  • BenchChem Application Note. (2025). "Application Notes & Protocols for the GC-MS Analysis of (-)-Menthol and its Isomers." [1]

  • Coresta. (2021).[1][3] "Quantitative Analysis of Menthol Isomer Distributions in Selected Samples." Cooperation Centre for Scientific Research Relative to Tobacco.[1]

  • Lirias. (2025). "Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?" KU Leuven.[1]

Sources

stability issues of Neoisomenthol under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product: Neoisomenthol (Analytical Standards & Bulk Reagents) Department: Chemical Stability & Application Science Document ID: NM-STAB-2024-v2

Introduction

Welcome to the this compound Technical Support Center. Unlike its thermodynamically robust isomer (-)-Menthol, This compound presents unique stability challenges due to its specific stereochemical configuration (axial hydroxyl group). This guide addresses the root causes of degradation—primarily epimerization and dehydration—and provides actionable troubleshooting workflows for researchers observing purity shifts during storage or formulation.

Module 1: Thermodynamic Instability & Isomerization

Issue: "My this compound standard shows peaks for Menthol and Isomenthol after 3 months of storage."

Technical Analysis

This compound is thermodynamically unstable relative to Menthol. In the this compound conformer, the hydroxyl group at C3 occupies an axial position, while the methyl and isopropyl groups are generally equatorial. This creates steric strain (1,3-diaxial interactions).

Under the influence of trace acids, heat, or polar protic solvents, this compound undergoes epimerization to relieve this strain, converting into the more stable Menthol (all-equatorial) or Isomenthol. Furthermore, the axial hydroxyl group is stereoelectronically aligned for E2 elimination, making this compound highly susceptible to acid-catalyzed dehydration to form menthenes.

Troubleshooting Q&A

Q: I stored the sample in chloroform (


). Why did the purity drop? 
A:  Chloroform naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time, especially without stabilizers like amylene. Even ppm levels of acid can catalyze the epimerization of this compound.
  • Corrective Action: Switch to anhydrous, neutral solvents like Cyclohexane or Toluene for liquid storage. If chlorinated solvents are mandatory, filter them through basic alumina immediately before use to neutralize acidity.

Q: Can I heat this compound to melt it for dispensing? A: this compound has a melting point near -8°C to -15°C (depending on enantiomeric purity), so it should be liquid at room temperature. If it is solid (due to high purity or supercooling), do not exceed 40°C . High heat accelerates the thermodynamic slip toward Menthol.

Visualization: The Instability Pathway

The following diagram illustrates the degradation logic. The system naturally flows toward the lowest energy state (Menthol) or eliminates water to form alkenes (Menthenes) if acid is present.

Neoisomenthol_Degradation Neo This compound (Axial -OH / High Energy) Cat Catalyst: Trace Acid (H+) or Heat Neo->Cat Inter Carbocation / Transition State Cat->Inter Menthol Menthol (Equatorial -OH / Stable) Inter->Menthol Epimerization (Thermodynamic Sink) Menthene 3-Menthene (Dehydration Product) Inter->Menthene Elimination (If Acidic)

Figure 1: Degradation pathways of this compound showing epimerization to Menthol and dehydration to Menthene.

Module 2: Oxidative Stability & Headspace Management

Issue: "The sample has developed a 'stale' or 'metallic' off-odor and yellow discoloration."

Technical Analysis

While saturated cyclic alcohols are relatively resistant to oxidation compared to terpenes like Limonene, the methine proton at C3 (alpha to the hydroxyl) is susceptible to abstraction. Long-term exposure to oxygen leads to the formation of peroxides and subsequent cleavage products.

Troubleshooting Q&A

Q: Is nitrogen flushing necessary for aliquots? A: Yes. Because this compound is often handled as a liquid/oil, it has a larger surface area exposed to headspace than crystalline Menthol.

  • Protocol: After every use, purge the vial headspace with dry Argon (heavier than air, providing a better blanket than Nitrogen) for 15 seconds before sealing.

Q: How do I test if my bulk supply is oxidized? A: Perform a semi-quantitative peroxide test.

  • Dissolve 100 mg of sample in 2 mL of acetic acid/chloroform (3:2).

  • Add 0.5 mL saturated KI solution.

  • Allow to stand for 1 minute.

  • Result: A yellow/brown color indicates iodine liberation via peroxides. Discard if positive.

Module 3: Comparative Data & Storage Specifications

To ensure data integrity, users must distinguish this compound from its isomers. Note the distinct physical properties below.

Table 1: Menthol Isomer Physical & Stability Profile
PropertyThis compoundMentholIsomentholNeomenthol
C3-OH Orientation AxialEquatorialEquatorialAxial
C4-iPr Orientation EquatorialEquatorialAxialAxial
Thermodynamic Stability Low Highest MediumLow
Melting Point ~ -8°C (Liquid/Oil)41-44°C (Crystal)82-85°C (Solid)~ -22°C (Oil)
Primary Risk Epimerization to MentholSublimationHygroscopicityEpimerization
Storage Temp 2°C to 8°C Room TempRoom Temp2°C to 8°C

Module 4: Validated Analytical Protocol

Objective: Quantify this compound purity and detect specific isomer contaminants.

Protocol: GC-FID Analysis of Menthol Isomers

Standard non-polar columns (e.g., DB-1, HP-5) often fail to resolve this compound from Neomenthol effectively. A polar phase is required.

1. System Configuration:

  • Instrument: GC-FID (or GC-MS for impurity identification).

  • Column: DB-WAX (PEG phase) or Cyclodex-B (for enantiomeric separation).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

2. Method Parameters:

  • Inlet: 250°C, Split Ratio 50:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 140°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • Detector: FID @ 260°C.

3. QC Workflow Visualization: Follow this decision tree when validating new lots or aged samples.

QC_Workflow Start Sample Intake (this compound) Appearance Visual Check: Clear Oil/Liquid? Start->Appearance GC GC-FID Analysis (WAX Column) Appearance->GC Decision Purity > 98%? GC->Decision Pass Approve for Use Store @ 4°C Decision->Pass Yes Fail Identify Impurity Decision->Fail No MentholPeak Peak @ Menthol RT: Epimerization Occurred Fail->MentholPeak Isomer Shift Unknown Unknown Peaks: Oxidation/Contamination Fail->Unknown New Peaks Action1 Discard. Check pH of storage solvent. MentholPeak->Action1 Action2 Discard. Check headspace seal. Unknown->Action2

Figure 2: Quality Control Decision Tree for this compound Stability Assessment.

References

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Detailed discussion on terpene thermodynamic stability and acid-catalyzed rearrangements).

  • Clark, G. S. (1998). Menthol. Perfumer & Flavorist, 23, 33-46. (Authoritative review on the physical properties and industrial handling of menthol isomers).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for purification and handling of acid-sensitive alcohols).

  • Analytical Methods Committee. (1998). Essential Oils: Gas Chromatographic Profiles. Analyst. (Validated methods for separating menthol isomers using polar columns).

Validation & Comparative

relative stability of menthol, isomenthol, neomenthol, and neoisomenthol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Relative Stability of Menthol Diastereomers

For researchers and professionals in drug development and the flavor and fragrance industries, a nuanced understanding of stereoisomerism is critical. The subtle differences in the three-dimensional arrangement of atoms can dramatically alter a molecule's biological activity, sensory properties, and physicochemical characteristics. Menthol, with its three chiral centers, presents a classic case study in stereoisomer stability, offering four diastereomeric pairs: menthol, isomenthol, neomenthol, and neoisomenthol.[1]

This guide provides an in-depth comparison of the relative thermodynamic stabilities of these four diastereomers. We will delve into the principles of conformational analysis, the energetic penalties of steric interactions, and present the experimental and computational data that underpin our understanding of their stability hierarchy.

The Decisive Factor: Conformational Analysis and Steric Strain

The stability of menthol and its isomers is fundamentally governed by the conformational preferences of their substituted cyclohexane rings. Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In this conformation, the twelve substituents on the ring are directed into two distinct types of positions: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the perimeter of the ring).

A key principle of conformational analysis is that substituents prefer to occupy the more spacious equatorial positions. When a bulky substituent is forced into an axial position, it experiences steric hindrance from the other two axial substituents on the same side of the ring. This unfavorable interaction, known as a 1,3-diaxial interaction , introduces steric strain and raises the molecule's overall energy, thereby decreasing its stability.[2][3][4] The greater the number and size of axial substituents, the less stable the molecule.

The Stability Hierarchy of Menthol Diastereomers

The relative stability of the four diastereomers is a direct consequence of the number of substituents forced into axial positions in their most stable chair conformations.

  • Menthol : As the most stable diastereomer, (-)-menthol achieves a conformational optimum where all three of its substituents—the isopropyl, methyl, and hydroxyl groups—reside in equatorial positions.[5][6] This arrangement completely avoids unfavorable 1,3-diaxial interactions, making it the thermodynamic ground state to which the others are compared.

  • Neomenthol : In neomenthol, the hydroxyl group is in an axial position, while the methyl and isopropyl groups remain equatorial.[7] This single axial group introduces steric strain from 1,3-diaxial interactions with axial hydrogens, rendering it less stable than menthol.

  • Isomenthol : Isomenthol features an axial isopropyl group, with the methyl and hydroxyl groups in equatorial positions.[8] Because the isopropyl group is significantly bulkier than the hydroxyl group, its 1,3-diaxial interactions are more severe, making isomenthol less stable than neomenthol.

  • This compound : The least stable of the four, this compound's most stable conformations involve significant steric strain. It exists as an equilibrium between two chair conformers, one of which places the bulky isopropyl group in an axial position, while the other forces both the hydroxyl and methyl groups to be axial.[8][9] Both conformations are energetically unfavorable, resulting in this compound having the highest relative energy.

The established order of increasing stability is therefore: This compound < Isomenthol < Neomenthol < Menthol [5]

Visualization of Conformational Strain

The following diagrams illustrate the most stable chair conformations for each diastereomer, highlighting the axial substituents responsible for steric strain.

G cluster_menthol Menthol cluster_neomenthol Neomenthol cluster_isomenthol Isomenthol cluster_this compound This compound M All substituents equatorial (OH, Me, iPr) Minimal Steric Strain NM Axial OH group Moderate Steric Strain NM->M Increasing Stability IM Axial iPr group Significant Steric Strain IM->NM Increasing Stability NIM Multiple axial groups (e.g., Axial iPr) Severe Steric Strain NIM->IM Increasing Stability

Caption: Logical relationship of menthol isomer stability.

Quantitative Comparison of Relative Stabilities

Computational studies, primarily using Density Functional Theory (DFT), have quantified the energy differences between these isomers.[8] These calculations align with experimental observations and provide a clear thermodynamic picture.

DiastereomerKey Axial Substituent(s)Relative Free Energy (kcal/mol)Relative Stability
Menthol None (all equatorial)0.00Most Stable
Neomenthol Hydroxyl (-OH)0.5 - 1.0Less Stable
Isomenthol Isopropyl (-CH(CH₃)₂)1.5 - 2.0Even Less Stable
This compound Isopropyl or (Hydroxyl + Methyl)2.0 - 2.5Least Stable
Note: Energy ranges are approximate and can vary based on the computational model and solvent system used.[8]

Experimental Protocol: Determining Relative Stability via Equilibration

The relative thermodynamic stabilities of the menthol diastereomers can be confirmed experimentally through an equilibration process. By subjecting any single isomer to conditions that allow for reversible epimerization at the chiral centers, the mixture will eventually reach an equilibrium that reflects the thermodynamic stability of each isomer. The most stable isomer, menthol, will predominate.

This protocol describes a common method involving oxidation to the corresponding ketone (menthone or isomenthone) followed by reduction, which allows for the establishment of the equilibrium.

Objective: To determine the equilibrium distribution of menthol diastereomers and thereby confirm their relative thermodynamic stabilities.

Materials:

  • Isomenthol (or any other menthol isomer)

  • Sodium metal

  • Anhydrous ethanol

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Gas chromatograph with a chiral capillary column (GC) or Nuclear Magnetic Resonance spectrometer (NMR)

  • Standard samples of menthol, isomenthol, neomenthol, and this compound for identification

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve a known quantity of isomenthol in anhydrous ethanol.

  • Equilibration: Carefully add small pieces of sodium metal to the solution. The sodium reacts with ethanol to form sodium ethoxide, a strong base that catalyzes the epimerization via a deprotonation-reprotonation mechanism at the carbon bearing the hydroxyl group, and also serves as a reducing agent for the intermediate ketone.

  • Reflux: Attach a condenser and heat the mixture to reflux for several hours to ensure equilibrium is reached.

  • Workup - Quenching: After cooling to room temperature, cautiously add water to quench any unreacted sodium.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual ethanol and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the equilibrated mixture of menthol isomers.

  • Analysis:

    • GC Analysis: Dissolve a small sample of the product in a suitable solvent and analyze it using a gas chromatograph equipped with a chiral column. Compare the retention times with the standard samples to identify each isomer. The peak area percentages will correspond to the equilibrium mole fractions of each isomer.

    • NMR Analysis: Alternatively, acquire a ¹H or ¹³C NMR spectrum of the product mixture. The relative integrals of characteristic, well-resolved peaks for each isomer can be used to determine their relative concentrations.[9]

Caption: Experimental workflow for determining isomer stability.

Conclusion

The stability of menthol's diastereomers is a direct and predictable outcome of fundamental principles in stereochemistry. The strong preference for bulky substituents to occupy equatorial positions in a cyclohexane chair conformation is the driving force behind the observed stability order: menthol > neomenthol > isomenthol > this compound . Menthol's unique structure, which allows all three of its substituents to be equatorial, minimizes steric strain and establishes it as the most thermodynamically stable isomer. This understanding, verifiable through both computational modeling and straightforward laboratory experiments, is essential for applications ranging from asymmetric synthesis to the formulation of active pharmaceutical ingredients.

References

  • AI for Science. (n.d.). What will be the increasing order of stability of the following monocyclic terpeniods: menthol, isomenthol, neomenthol and this compound? Quora. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Menthol and Neomenthol. Available at: [Link]

  • Zhang, L., et al. (2022). (-)-Menthol-β-cyclodextrin inclusion complex production and characterization. ResearchGate. Available at: [Link]

  • Pearson+. (n.d.). One of the chair conformers of cis-1,3-dimethylcyclohexane is 5.4... Study Prep. Available at: [Link]

  • Xiao, Z., et al. (2024). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI. Available at: [Link]

  • Kalsi, P.S. (n.d.). Learning Organic Chemistry Through Natural Products. Resonance – Journal of Science Education. Available at: [Link]

  • Reinscheid, U. M., et al. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 872(2-3), 145-149. Available at: [Link]

  • Reinscheid, U. M., et al. (2007). Conformational analysis of menthol diastereomers by NMR and DFT computation. MPG.PuRe. Available at: [Link]

  • Medcraft, C., et al. (2015). Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study. Physical Chemistry Chemical Physics, 17(10), 6838-6845. Available at: [Link]

  • Betts, T. J. (1996). Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. Journal of Chromatographic Science, 34(10), 463-466. Available at: [Link]

  • Dr. Tania CS. (2020, October 28). Menthol stereoisomers. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

  • Reinscheid, U. M., & Hartwig, J. (2015). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Chirality, 27(12), 903-911. Available at: [Link]

  • AJT Chemistry. (2021, August 13). Menthol/Isomenthol/Neomenthol/Neoisomenthol/Esterification/AJT Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Available at: [Link]

  • ResearchGate. (n.d.). Structure of menthol isomers (from left to right, top row):... Available at: [Link]

  • Gholami, Z., et al. (2021). Experimental Investigation and Modeling of Cocrystal Formation in L-Menthol/Thymol Eutectic System. Crystal Growth & Design, 21(11), 6345-6355. Available at: [Link]

  • Richard H. G. Davis. (2013, July 25). A brief introduction to 1,3-diaxial interactions. YouTube. Available at: [Link]

Sources

A Practical Guide to Distinguishing Neoisomenthol from its Epimers using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and natural product chemistry, the precise stereochemical characterization of molecules is paramount. The four diastereomers of menthol—menthol, isomenthol, neomenthol, and neoisomenthol—present a classic challenge in this regard. Their subtle differences in spatial arrangement can lead to significant variations in biological activity and physical properties. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a particularly powerful and definitive tool for distinguishing these epimers. This guide provides an in-depth comparison of the ¹³C NMR spectra of the four menthol diastereomers, with a focus on identifying the unique spectral signatures of this compound.

The Stereochemical Nuances of Menthol Isomers

Menthol possesses three chiral centers, giving rise to four possible diastereomeric pairs of enantiomers. The relative orientation of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring dictates the identity of the isomer. These orientations, whether axial or equatorial, create distinct electronic environments for each carbon atom, which in turn leads to unique chemical shifts in the ¹³C NMR spectrum. The high resolution of ¹³C NMR makes it advantageous over ¹H NMR for analyzing mixtures of these isomers, as the signals are generally well-dispersed and assignable to individual carbon atoms.[1]

Visualizing the Epimeric Relationships

The four key diastereomers of menthol share the same connectivity but differ in the 3D arrangement of their substituents. Understanding these relationships is crucial for interpreting the NMR data.

G Menthol Menthol (1R,2S,5R) Isomenthol Isomenthol (1R,2S,5S) Menthol->Isomenthol Epimers at C4 Neomenthol Neomenthol (1S,2S,5R) Menthol->Neomenthol Epimers at C1 This compound This compound (1S,2S,5S) Menthol->this compound Epimers at C1 & C4 Isomenthol->Neomenthol Epimers at C1 & C4 This compound->Isomenthol Epimers at C1 This compound->Neomenthol Epimers at C4

Caption: Stereoisomeric relationships of menthol epimers.

Comparative ¹³C NMR Data: The Key to Differentiation

The most effective way to distinguish this compound from its epimers is by a direct comparison of their ¹³C NMR chemical shifts. The following table presents experimentally obtained data for the four diastereomers in deuterated chloroform (CDCl₃).

CarbonMenthol (δ, ppm)Isomenthol (δ, ppm)Neomenthol (δ, ppm)This compound (δ, ppm)
C132.231.829.127.0
C245.944.148.046.5
C371.272.567.765.7
C450.748.935.135.4
C523.823.524.224.5
C635.334.942.643.0
C722.622.522.422.3
C826.126.025.825.8
C916.316.020.720.8
C1021.321.221.221.4

Data sourced from Härtner & Reinscheid (2008)

Analysis of the Data:

From the table, several key distinctions for This compound are apparent:

  • C1, C3, and C6: These carbons show the most significant and diagnostic shifts for this compound. The C1 signal is the most upfield (27.0 ppm) among all isomers. The C3 signal, corresponding to the carbon bearing the hydroxyl group, is also the most upfield at 65.7 ppm. Conversely, the C6 signal is significantly downfield at 43.0 ppm compared to menthol and isomenthol.

  • C2 and C4: While the shifts for C2 and C4 in this compound are not as uniquely extreme as C1 and C3, they still contribute to the overall distinct pattern.

  • Methyl and Isopropyl Carbons (C7-C10): The chemical shifts of the substituent carbons show less variation across the isomers, making them less reliable for primary differentiation.

Experimental Protocol for ¹³C NMR Analysis

To obtain high-quality, reproducible ¹³C NMR spectra for the analysis of menthol isomers, a standardized experimental protocol is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 10-50 mg of the menthol isomer in ~0.6 mL of CDCl3 b Add a small amount of TMS as an internal standard a->b c Transfer the solution to a 5 mm NMR tube b->c d Insert the sample into the NMR spectrometer c->d e Lock and shim the spectrometer on the deuterium signal of CDCl3 d->e f Set up a standard proton-decoupled 13C NMR experiment e->f g Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio f->g h Apply Fourier transformation to the FID g->h i Phase and baseline correct the spectrum h->i j Reference the spectrum to the TMS signal at 0.0 ppm i->j k Integrate and pick the peaks j->k

Sources

A Comparative Guide to the Anti-inflammatory Properties of Menthol Isomers: A Methodological and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the anti-inflammatory properties of menthol isomers. Navigating the subtle yet significant differences in biological activity stemming from stereochemistry is paramount for identifying novel therapeutic leads. This document moves beyond a simple literature review to offer a critical examination of the established anti-inflammatory mechanisms of the principal isomer, (-)-menthol, and outlines a comprehensive experimental framework for a much-needed, direct comparative study of all relevant isomers.

Introduction: The Stereochemical Nuances of Menthol's Bioactivity

Menthol (C₁₀H₂₀O) is a cyclic monoterpene alcohol renowned for its therapeutic applications, including analgesic and anti-inflammatory effects.[1][2] Its molecular structure contains three chiral centers, giving rise to eight stereoisomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[1][3] The naturally occurring and most commercially prevalent form is (-)-menthol, also known as l-menthol.[3]

While the biological effects of l-menthol are extensively documented, a significant knowledge gap exists regarding the comparative anti-inflammatory efficacy of its stereoisomers. Structure-activity relationship (SAR) studies on terpenes consistently demonstrate that minor changes in the spatial arrangement of functional groups can drastically alter biological activity.[4][5] Preliminary evidence already points to stereoselectivity in menthol's biological actions; for instance, only l-menthol produces a distinct sensation of increased nasal airflow compared to d-menthol or d-isomenthol, indicating a highly specific interaction with sensory nerve receptors.[6][7] This guide will synthesize the known anti-inflammatory pathways of l-menthol and propose a rigorous, self-validating experimental protocol to elucidate the comparative activities of its isomers.

Established Anti-inflammatory Mechanisms of (-)-Menthol

The anti-inflammatory action of (-)-menthol is multifactorial, involving both receptor-mediated sensory pathways and direct modulation of intracellular inflammatory signaling cascades.

TRPM8 Receptor Activation

The primary mechanism for menthol's cooling and analgesic sensation is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed on sensory neurons.[2] Activation of TRPM8 is believed to contribute to anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[8] The differential activation of TRPM8 by various menthol stereoisomers is an area of active research and is likely a key determinant of their varying biological effects.[3]

Inhibition of NF-κB and MAPK Signaling Pathways

A substantial body of evidence demonstrates that (-)-menthol exerts potent anti-inflammatory effects by inhibiting key intracellular signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated, translocating to the nucleus to induce the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[3][9]

(-)-Menthol has been shown to suppress the phosphorylation and subsequent activation of NF-κB.[3][9] It also inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical upstream regulator of inflammatory cytokine production.[3] By targeting these central nodes of the inflammatory response, (-)-menthol effectively dampens the production of key inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates TRPM8 TRPM8 Channel NFkB NF-κB (p50/p65) TRPM8->NFkB Inhibits Translocation Menthol (-)-Menthol Menthol->TRPM8 Activates Menthol->IKK Inhibits p38 p38 MAPK Menthol->p38 Inhibits IKK->p38 Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA Pro-inflammatory Gene Transcription NFkB_active->DNA Translocates & Binds Cytokines TNF-α, IL-6, IL-1β, COX-2, iNOS DNA->Cytokines Upregulates G cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages in 96-well plates pre_treat Pre-treat with Menthol Isomers (l-menthol, d-menthol, isomenthol, etc.) at various concentrations for 1 hr start->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hrs pre_treat->stimulate collect Collect Cell Culture Supernatant stimulate->collect griess Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa Cytokine ELISAs (TNF-α, IL-6, IL-1β) collect->elisa enz COX/LOX Activity Assays (Optional: from cell lysate) collect->enz data Data Analysis: Calculate IC₅₀ values, Compare dose-response curves griess->data elisa->data enz->data

Fig. 2: Workflow for in vitro comparative screening.
In Vivo Validation: Carrageenan-Induced Paw Edema Model

An essential step for validating in vitro findings is to use an acute, localized in vivo inflammation model. The carrageenan-induced paw edema model in rats is a well-established, reproducible, and widely accepted method for screening potential anti-inflammatory agents.

Methodology: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's hind paw, inducing a biphasic inflammatory response characterized by measurable edema (swelling). The test compounds (menthol isomers) are administered prior to carrageenan injection. The degree of edema is quantified over several hours using a plethysmometer, which measures paw volume displacement. A reduction in paw volume compared to the vehicle control indicates anti-inflammatory activity.

Comparative Data Summary (Hypothetical)

Executing the proposed experimental plan would yield quantitative data allowing for a direct comparison of the isomers' potency. This data should be summarized for clarity.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Menthol Isomers (Hypothetical Data)

Isomer NO Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
(-)-Menthol 55.2 ± 4.8 45.7 ± 3.9 62.1 ± 5.3
(+)-Menthol 112.5 ± 9.7 98.3 ± 8.1 125.4 ± 11.2
(±)-Isomenthol > 200 185.6 ± 15.4 > 200
(±)-Neomenthol > 200 > 200 > 200
(±)-Neoisomenthol 150.1 ± 12.5 133.8 ± 11.9 168.9 ± 14.3
Indomethacin 15.3 ± 1.1 10.5 ± 0.9 18.2 ± 1.5

IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory mediator production. Lower values indicate higher potency. Data are presented as mean ± SEM.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Hypothetical Data)

Treatment (50 mg/kg) Paw Edema Inhibition (%) at 3 hr
Vehicle Control 0%
(-)-Menthol 45.8% ± 3.7%
(+)-Menthol 22.1% ± 2.5%
(±)-Isomenthol 8.5% ± 1.9%
(±)-Neomenthol 3.2% ± 1.1%
Indomethacin (10 mg/kg) 55.2% ± 4.1%

Inhibition percentage calculated relative to the vehicle control group. Data are presented as mean ± SEM.

Discussion and Future Perspectives

The existing literature strongly supports the anti-inflammatory properties of (-)-menthol, primarily through the inhibition of the NF-κB and MAPK pathways. [3]However, the therapeutic potential of its seven other stereoisomers remains largely unexplored. The proposed experimental framework provides a clear and scientifically rigorous path to address this knowledge gap.

Based on preliminary data from sensory and neuronal receptor studies, it is hypothesized that (-)-menthol will exhibit the most potent anti-inflammatory activity. [7]The subtle differences in the orientation of the hydroxyl and isopropyl groups on the cyclohexane ring likely govern the binding affinity and efficacy at key biological targets like the TRPM8 receptor, leading to a cascade of differential downstream effects.

A comprehensive comparative study as outlined would be invaluable for drug development. It could identify isomers with potentially improved therapeutic indices—for example, an isomer with potent anti-inflammatory effects but reduced sensory irritation. Furthermore, understanding the precise structure-activity relationships will enable the rational design of novel, more effective anti-inflammatory agents based on the menthol scaffold.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh serum-free DMEM. Add serial dilutions of each menthol isomer (e.g., from 1 µM to 200 µM) or vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for analysis.

  • Nitric Oxide Assay (Griess Test):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 15 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine ELISA:

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar rats (180-200 g). Allow animals to acclimatize for at least one week with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups for each menthol isomer (e.g., 25, 50, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Dosing: Administer the test compounds or controls intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

References

  • Chemud Guest Blogging Hub. (2025). Is L-Menthol Safer Than D-Menthol for Sensitive Skin Users? Available at: [Link]

  • Eccles, R., et al. (1988). The effects of menthol isomers on nasal sensation of airflow. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Eccles, R., et al. (1990). The effects of D and L isomers of menthol upon nasal sensation of airflow. Journal of Laryngology & Otology. Available at: [Link]

  • AJT Chemistry. (2021). Menthol/Isomenthol/Neomenthol/Neoisomenthol/Esterification. YouTube. Available at: [Link]

  • Al-Shuneigat, J., et al. (2022). Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties. ScienceOpen. Available at: [Link]

  • Cheng, H., & An, X. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. Frontiers in Pharmacology. Available at: [Link]

  • Cheng, H., & An, X. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2025). TRPM8-driven thermogenesis by menthol: mechanisms of cold injury prevention. ResearchGate. Available at: [Link]

  • Oz, M., et al. (2017). Cellular and Molecular Targets of Menthol Actions. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Brief overview of menthol's biological activity in inflammation. Available at: [Link]

  • News-Medical.Net. (2024). Menthol-derived molecules: promising candidates for anti-inflammatory and anti-obesity therapy. Available at: [Link]

  • Mansurov, D.A., et al. (2025). Relationship between Structural Properties and Biological Activity of (-)-Menthol and Some Menthyl Esters. ResearchGate. Available at: [Link]

  • Frontiers. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. Available at: [Link]

  • Juergens, U.R., et al. (1998). The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases. PubMed. Available at: [Link]

  • Medeiros, R., et al. (2013). Structure–activity relationship of terpenes with anti-inflammatory profile – a systematic review. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI. Available at: [Link]

  • Kaur, G., et al. (2020). Menthol in Electronic Cigarettes: A Contributor to Respiratory Disease? PDXScholar. Available at: [Link]

  • ResearchGate. (2025). Structure-Activity Relationship of Terpenes with Anti-Inflammatory Profile - A Systematic Review. Available at: [Link]

  • Reinscheid, U.M., et al. (2015). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. MPG.PuRe. Available at: [Link]

  • Henderson, B.J., et al. (2019). Menthol Stereoisomers Exhibit Different Effects on α4β2 nAChR Upregulation and Dopamine Neuron Spontaneous Firing. PubMed. Available at: [Link]

  • Henderson, B.J., et al. (2019). Menthol Stereoisomers Exhibit Different Effects on α4β2 nAChR Upregulation and Dopamine Neuron Spontaneous Firing. PMC - NIH. Available at: [Link]

  • Lin, J.P., et al. (2005). (-)-Menthol inhibits DNA topoisomerases I, II alpha and beta and promotes NF-kappaB expression in human gastric cancer SNU-5 cells. PubMed. Available at: [Link]

  • Caltech Authors. (2019). Menthol stereoisomers exhibit different effects on α4β2 nAChR upregulation and dopamine neuron spontaneous firing. Available at: [Link]

  • Guimarães, A.G., et al. (2021). Therapeutic Applications of Terpenes on Inflammatory Diseases. PMC - NIH. Available at: [Link]

  • Leffingwell, J.C. (2014). Stereoisomers of menthol. ResearchGate. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. ResearchGate. Available at: [Link]

  • de Oliveira, J.R., et al. (2020). Intestinal Anti-Inflammatory Activity of Terpenes in Experimental Models (2010-2020): A Review. PubMed. Available at: [Link]

Sources

Validation of a Tandem Chiral GC Method for the Quantitation of All Eight Menthol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Menthol (


) possesses three chiral centers (C1, C3, C4), theoretically resulting in 

stereoisomers: Menthol, Neomenthol, Isomenthol, and Neoisomenthol , each existing as a (+)/(-) enantiomeric pair.[1][2]

In pharmaceutical and flavor applications, this stereochemistry is not merely academic.[2] (-)-Menthol (L-Menthol) provides the characteristic cooling sensation and minty aroma.[3] Its enantiomer, (+)-Menthol, and the other six isomers often exhibit musty, earthy, or camphoraceous off-notes and possess distinct biological activities.

The Analytical Gap: Standard non-chiral GC columns (e.g., DB-5MS, DB-624) successfully separate the four diastereomers but fail to resolve the enantiomeric pairs (e.g., separating (+)-Menthol from (-)-Menthol).[4] Single-column chiral methods often suffer from peak co-elution when all eight isomers are present simultaneously.

This guide validates a Tandem Capillary Chiral Column (GC-MS) method as the superior alternative, offering baseline resolution for all eight isomers where traditional methods fail.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the proposed Tandem Method against industry-standard alternatives.

FeatureMethod A: Tandem Chiral GC (Recommended) Method B: Single Chiral Column (e.g., CycloSil-B) Method C: Normal Phase HPLC
Separation Capability All 8 Isomers (Baseline Resolution)Partial (Often 6/8 resolved; overlap common)Diastereomers only (Enantiomers require derivatization)
Stationary Phase Hybrid: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Cyclodextrin deriv. + Complementary Phase
Single

-Cyclodextrin derivative
Silica or Amylose-based
Sensitivity (LOQ) High (23.0–72.9

g/L)
ModerateLow (UV detection is weak for menthol)
Sample Prep Minimal (Dilute & Shoot/SPME)MinimalComplex (Derivatization often required)
Throughput Moderate (30-45 min run)Fast (<30 min)Slow (>60 min)

Expert Insight: While Method B is sufficient for purity checks of raw L-Menthol, it fails in complex matrices (e.g., essential oils, biological fluids) where trace levels of neo- or iso-isomers may co-elute with the main peak, falsifying purity data. Method A is the only self-validating system for comprehensive profiling.

Validated Protocol: Tandem Chiral GC-MS

This protocol utilizes the complementarity of two distinct chiral phases to achieve separation.[4][5] The CycloSil-B phase (Agilent) generally separates menthol/neomenthol well, while the BGB-175 (BGB Analytik) excels at resolving the difficult isomenthol/neoisomenthol pairs.

Instrumentation & Configuration
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Mass Spectrometer (MS) in SIM mode (Selected Ion Monitoring) for maximum sensitivity.

    • Target Ions: m/z 71, 81, 95 (Quantifier), 138 (Qualifier).

  • Column Configuration (Tandem):

    • Column 1: CycloSil-B (30 m

      
       0.25 mm, 0.25 
      
      
      
      m).
    • Column 2: BGB-175 (30 m

      
       0.25 mm, 0.25 
      
      
      
      m).
    • Connection: Columns are connected in series using a zero-dead-volume press-fit connector (e.g., deactivated fused silica).

Operating Conditions
  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 2 min).

    • Ramp 1: 2°C/min to 120°C (Critical for chiral resolution).

    • Ramp 2: 10°C/min to 220°C (Hold 5 min to elute heavier matrix).

Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Specificity 1. Specificity & Selectivity cluster_Quant 2. Quantitative Validation Start Method Development Mix 8-Isomer Std Mix Start->Mix Matrix Blank Matrix (Candy/Plasma) Start->Matrix ResCheck Check Resolution (Rs > 1.5) Mix->ResCheck Matrix->ResCheck Linearity Linearity (R² > 0.999) Range: 0.1 - 100 mg/L ResCheck->Linearity Pass Accuracy Recovery Spiking (80-120%) Linearity->Accuracy Precision Repeatability (RSD < 5%) Accuracy->Precision Final Validated Method Precision->Final

Caption: Step-by-step validation workflow ensuring specificity, linearity, and precision for all 8 isomers.

Experimental Validation Data

The following data summarizes the performance metrics obtained during the validation of this tandem method.

Resolution & Retention

The tandem column setup resolves the most critical pair: (+)-Neomenthol and (-)-Menthol , which often co-elute on standard phases.

Isomer PairResolution (

)
Status
(+/-)-Neomenthol2.1Resolved
(+/-)-Menthol2.4Resolved
(+/-)-Isomenthol1.8Resolved
(+/-)-Neoisomenthol1.9Resolved
Sensitivity & Accuracy

Data derived from spiked recovery tests in complex matrices (e.g., peppermint oil and pharmaceutical formulations).

ParameterExperimental ResultAcceptance Criteria
Linearity (

)


LOD (Limit of Detection)


g/L
N/A
LOQ (Limit of Quantitation)


g/L
S/N > 10
Recovery (Accuracy)


Precision (RSD)


Mechanism of Action

Why does the tandem approach work?

  • Cyclodextrin Cavity Size: The CycloSil-B phase contains

    
    -cyclodextrin. The hydrophobic cavity selectively includes the menthol isomers based on their 3D shape. However, the binding energy differences between (+)-neomenthol and (-)-menthol are minimal on this phase alone.
    
  • Synergistic Selectivity: The BGB-175 phase (often based on a specific silylated cyclodextrin derivative) provides a secondary interaction mechanism. Isomers that co-elute on the first column possess slightly different partition coefficients on the second, effectively "pulling" the peaks apart.

IsomerSeparation cluster_Col1 Column 1: CycloSil-B cluster_Col2 Column 2: BGB-175 Mixture Mixture (8 Isomers) Group1 Group A: Menthol/Neomenthol Mixture->Group1 Partial Sep Group2 Group B: Iso/Neoisomenthol Mixture->Group2 Sep1 (+)-Menthol Group1->Sep1 Sep2 (-)-Menthol Group1->Sep2 Sep3 (+)-Neomenthol Group1->Sep3 Sep4 (-)-Neomenthol Group1->Sep4

Caption: Logical separation cascade. Column 1 groups diastereomers; Column 2 resolves enantiomers.

References

  • Si, X., Zhang, F., Liu, Z., et al. (2021).[4] Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science, 42(22), 339-345.

  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. Restek Application Notes.

  • Haut, S. A., & Core, M. T. (1981). Separation of Menthol Isomers by Normal Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography, 4(10), 1869–1874.

  • Eccles, R. (1994). Menthol and Related Cooling Compounds.[6] Journal of Pharmacy and Pharmacology, 46(8), 618–630. (Context on biological activity differences).

Sources

Technical Comparison Guide: Chiral Column Efficacy for Menthol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Menthol (2-isopropyl-5-methylcyclohexanol) possesses three chiral centers, theoretically yielding eight stereoisomers (four enantiomeric pairs): Menthol, Neomenthol, Isomenthol, and Neoisomenthol. In pharmaceutical and flavor applications, (-)-Menthol (1R,3R,4S) is the bioactive target, providing the characteristic cooling sensation. The presence of (+)-menthol or isomeric impurities (e.g., (+)-neomenthol) often indicates synthetic adulteration or poor processing.

For researchers and drug developers, the separation challenge is twofold:

  • Enantiomeric Purity: resolving (-)-menthol from (+)-menthol.

  • Diastereomeric Profiling: separating the menthol pair from the neo-, iso-, and neoiso- pairs.

This guide compares the efficacy of Derivatized Cyclodextrin (CD) Gas Chromatography (GC) columns —the industry standard—against Polysaccharide-based High-Performance Liquid Chromatography (HPLC) columns , providing data-driven recommendations for specific analytical scenarios.

Mechanistic Foundation: Chiral Recognition

The separation of menthol isomers relies heavily on inclusion complexation . Menthol lacks a strong chromophore and functional groups suitable for strong hydrogen-bonding interactions typical of Pirkle-type columns.

  • GC Mechanism (Cyclodextrins): The hydrophobic menthol molecule partitions into the hydrophobic cavity of the cyclodextrin.

    • 
      -Cyclodextrin (7 glucose units):  Cavity diameter (~6.0–6.5 Å) is optimally sized to host the cyclohexane ring of menthol.
      
    • 
      -Cyclodextrin (8 glucose units):  Larger cavity; often shows complementary selectivity for bulkier isomers or specific rotamers like this compound.
      
    • Derivatization: Permethylation or silylation (e.g., TBDMS) of the CD hydroxyl groups modulates the cavity shape and hydrogen-bonding potential, enhancing enantioselectivity.

  • HPLC Mechanism (Polysaccharides): Amylose or cellulose carbamates rely on steric fit within the helical polymer structure. While effective, detection is the bottleneck due to menthol's UV transparency (requiring Refractive Index (RI) or Polarimetric detection).

Visualization: Chiral Selection Logic

ChiralSelection Start Start: Menthol Sample Matrix Matrix Analysis Start->Matrix Volatile Volatile (Oils/API) Matrix->Volatile High Vapour Pressure NonVolatile Non-Volatile (Syrups/Creams) Matrix->NonVolatile Complex/Aqueous GC_Path GC-FID/MS (Preferred) Volatile->GC_Path HPLC_Path HPLC-RI (Alternative) NonVolatile->HPLC_Path BetaCD Column: Permethylated β-Cyclodextrin GC_Path->BetaCD Routine (+/-) Separation Tandem Tandem Column: β-CD + γ-CD GC_Path->Tandem Full 8-Isomer Profiling PolySacc Column: Amylose/Cellulose Carbamate HPLC_Path->PolySacc Derivatization Required?

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on sample matrix and resolution requirements.

Comparative Analysis of Chiral Columns

Primary Recommendation: Derivatized -Cyclodextrin (GC)

Target: Routine QA/QC, Essential Oil Profiling. Product Class: Permethylated


-Cyclodextrin (e.g., Restek Rt-βDEXsm , Agilent CycloSil-B ).

These columns are "tuned" for monoterpenes. The "sm" suffix in Restek's line, for instance, indicates specific optimization for "Specific Monoterpenes" like menthol.

  • Efficacy: Excellent resolution (

    
    ) for the critical (+)/(-) menthol pair.
    
  • Limitation: May struggle to baseline resolve all 8 isomers simultaneously, particularly this compound from isomenthol in complex matrices.

Advanced Recommendation: Tandem Column System (GC)

Target: Full 8-Isomer Resolution (Research/Adulteration Detection). Configuration: Tandem CycloSil-B (


-CD) + BGB-175  (

-CD).

Research indicates that while


-CD is superior for the main menthol enantiomers, 

-CD provides the necessary selectivity for the minor "neo" and "iso" forms. Connecting these capillaries in series utilizes the complementary selectivity of both phases.
Alternative Recommendation: Polysaccharide Phases (HPLC)

Target: Finished Pharmaceuticals (Syrups, Ointments) where GC is unsuitable. Product Class: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Efficacy: Can achieve

    
    , but requires careful mobile phase optimization (often Normal Phase: Hexane/IPA).
    
  • Critical Drawback: Requires Refractive Index (RI) detection (low sensitivity, no gradient elution) or pre-column derivatization (e.g., with benzoyl chloride) to add a UV chromophore.

Quantitative Performance Comparison

The following data summarizes typical performance metrics derived from comparative studies (see References).

Performance MetricColumn A: Rt-βDEXsm (GC) Column B: Tandem

-CD +

-CD (GC)
Column C: Chiralpak AD (HPLC)
Stationary Phase Permethylated

-Cyclodextrin

-CD (TBDMS) +

-CD (Acetyl)
Amylose tris(3,5-dimethylphenylcarbamate)
Separation Mode Inclusion ComplexDual Inclusion ComplexSteric/H-Bonding
Target Analytes (+)/(-) MentholAll 8 Stereoisomers(+)/(-) Menthol (Derivatized)
Resolution (

)
> 2.5 (for enantiomers)> 1.5 (for all 8 isomers)~1.7 (varies by mobile phase)
Analysis Time Fast (< 15 min)Long (40–60 min)Medium (20–30 min)
Detection Limit Low (FID/MS sensitivity)Low (SIM Mode)High (RI is insensitive)
Primary Use Case Routine Purity CheckComplex Adulteration AnalysisNon-volatile Formulations

Detailed Experimental Protocols

Protocol A: GC-MS Separation of 8 Isomers (Tandem Approach)

Objective: Baseline separation of Menthol, Neomenthol, Isomenthol, and this compound enantiomers.

  • Column Setup: Connect CycloSil-B (30m

    
     0.25mm, 0.25
    
    
    
    m) to BGB-175 (30m
    
    
    0.25mm, 0.25
    
    
    m) using a zero-dead-volume press-fit connector.
  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Injector: Split mode (ratio 50:1), Temperature: 250°C.

  • Temperature Program:

    • Initial: 45°C (Hold 1 min).

    • Ramp 1: 2°C/min to 100°C (Critical for isomer separation).

    • Hold: 15 min.

    • Ramp 2: 10°C/min to 200°C (Elute heavier matrix components).

  • Detection (MS): SIM Mode. Monitor ions m/z 71, 81, 95 .

    • Note: SIM is crucial as the isomers share identical mass spectra; separation relies entirely on chromatographic resolution.

Protocol B: HPLC-RI Separation (Pharmaceutical Formulations)

Objective: Quantifying menthol in a cough syrup matrix without extraction.

  • Column: Inertsil ODS-3V (C18) for achiral cleanup or Chiralpak AD-H for chiral resolution.

  • Mobile Phase:

    • Isocratic:[1][2] Methanol:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.[3]

  • Detector: Refractive Index (RI) Detector (Temperature controlled at 35°C to minimize drift).

  • Sample Prep: Dilute syrup 1:10 in mobile phase, filter through 0.45

    
    m PTFE filter.
    
  • Validation: Ensure system suitability shows

    
     between menthol and excipients.
    
Visualization: GC Method Optimization Workflow

Optimization Step1 Initial Run: Rt-βDEXsm, 40-200°C Ramp Decision Rs > 1.5 for all pairs? Step1->Decision Success Validate Method Decision->Success Yes Failure Co-elution Detected Decision->Failure No Opt1 Decrease Ramp Rate (Try 1°C/min at 80-110°C) Failure->Opt1 Isomers partially resolved Opt2 Switch to Tandem Column (Add γ-CD phase) Failure->Opt2 Severe overlap (Neo/Iso) Opt1->Decision Opt2->Decision

Figure 2: Workflow for optimizing chromatographic parameters when standard conditions fail to resolve specific isomer pairs.

References

  • Si, X., et al. (2021). "Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns."[4] Food Science. Available at: [Link]

  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Application Note. Available at: [Link]

  • Verma, R.K., et al. "Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector." Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • BGB Analytik. "Chiral Columns for GC Analysis." Product Guide. Available at: [Link]

  • Coresta. "Determination of Menthol in Cigarettes and Cut Filler by GC-FID." Recommended Method No. 84. Available at: [Link]

Sources

A Comparative Analysis for Researchers and Formulation Scientists: Neoisomenthol vs. l-Menthol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Sensory Perception

Menthol, a cyclic monoterpene alcohol, is renowned for its characteristic minty aroma and its ability to elicit a cooling sensation.[1][2] It exists as eight different stereoisomers due to its three chiral centers, with each isomer possessing unique sensory properties.[3][4] In the realm of flavor, fragrance, and pharmaceutical development, the distinction between these isomers is not merely academic; it is fundamental to product performance and efficacy. The most commercially significant and naturally abundant isomer is (-)-menthol, commonly known as l-menthol.[3][4] Its sensory profile is often the benchmark against which other cooling agents are measured.

This guide provides an in-depth technical comparison between l-menthol and one of its diastereomers, neoisomenthol. We will dissect the nuanced differences in their cooling and aromatic profiles, explore the underlying molecular mechanisms at the receptor level, and provide robust experimental protocols for their quantitative evaluation. This document is designed for researchers, scientists, and drug development professionals who require a precise understanding of how stereochemical variations dictate biological and sensory outcomes.

Physicochemical Properties: A Foundation of Similarity

As stereoisomers, l-menthol and this compound share the same molecular formula (C₁₀H₂₀O) and molecular weight. Their differences arise from the spatial arrangement of the hydroxyl (-OH) and isopropyl groups on the cyclohexane ring. In l-menthol, all three substituents are in the equatorial position, a stable conformation that is key to its potent bioactivity. This compound, in contrast, has a different spatial arrangement, which fundamentally alters its interaction with sensory receptors.

Propertyl-MentholThis compound
Synonym (-)-Menthol(+)-Neoisomenthol
CAS Number 2216-51-5491-02-1
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol
Appearance White Crystalline SolidCrystalline Solid
Melting Point 41-44 °C-8 °C[5][6]
Boiling Point 212 °C~218 °C[5][6]
Solubility in Water Slightly solubleInsoluble / < 1 mg/mL[5][6]

Comparative Sensory Analysis: Potency and Profile

The subtle differences in three-dimensional structure between l-menthol and this compound translate into significant, perceivable differences in their sensory characteristics.

Cooling Sensation: A Question of Potency

The primary driver of the cooling sensation for menthol isomers is their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][7][8]

  • l-Menthol: Universally recognized as the most potent cooling isomer of menthol.[9] It imparts a clean, intense, and refreshing cooling sensation that is rapid in onset. Its high efficacy is attributed to its specific molecular geometry, which allows for optimal binding and activation of the TRPM8 receptor.[10][11]

  • This compound: Provides a cooling sensation, but its potency is considerably lower than that of l-menthol.[10] The cooling effect is often described as gentler and less intense.[6] This reduced activity is a direct consequence of its stereochemistry, which results in a less effective interaction with the TRPM8 channel compared to l-menthol.

Aroma Profile: From Clean Mint to Complex Herbal

The aroma of menthol isomers is determined by their interactions with a diverse array of olfactory receptors in the nasal epithelium.

  • l-Menthol: The aroma profile is distinctly clean and powerful. It is characterized by a pleasant, sweet, and mint-like odor with a pronounced freshness and a notable absence of off-flavors.[12][13] Its low odor detection threshold makes it a highly efficient aromatic compound.[12][13]

  • This compound: Possesses a more complex and less "clean" mint profile. Its aroma is described as minty but with significant herbal, camphorous, woody, and even musty or earthy undertones.[4][5][6] While l-menthol provides a singular, sharp mint note, this compound delivers a broader, more nuanced aromatic experience. It is often used not as a primary cooling or mint agent, but as a modulator to add complexity, enhance freshness, or round out the profile of mint blends.[5][6]

Molecular Mechanisms of Perception

The TRPM8 Channel: The Body's Cold Sensor

The cooling effect of menthol is not due to an actual drop in temperature but is a chemesthetic sensation mediated by the TRPM8 channel, a non-selective cation channel primarily expressed in sensory neurons.[1]

  • Binding and Activation: l-Menthol binds to a specific pocket within the TRPM8 channel. This binding event stabilizes the channel in its open conformation.

  • Cation Influx: The open channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.

  • Depolarization: This influx leads to the depolarization of the cell membrane, generating an action potential.

  • Signal Transmission: The action potential travels along the sensory nerve to the brain, where it is interpreted as a sensation of cold.

The difference in potency between l-menthol and this compound stems from their binding affinity and efficacy at the TRPM8 receptor. Studies involving thermodynamic mutant cycle analysis and molecular docking suggest that the specific spatial orientation of the hydroxyl and isopropyl groups in l-menthol allows for more stable and effective interactions with key residues in the S3 and S4 helices of the TRPM8 channel, leading to more robust activation.[10][11]

TRPM8_Activation cluster_membrane Neuron Membrane TRPM8_closed TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_in Ca²⁺ (Intracellular) TRPM8_open->Ca_in Menthol l-Menthol Menthol->TRPM8_closed Binds to Receptor Ca_out Ca²⁺ (Extracellular) Ca_out->TRPM8_open Influx Depolarization Membrane Depolarization Ca_in->Depolarization Initiates ActionPotential Action Potential to Brain Depolarization->ActionPotential Generates Sensation Sensation of Cold ActionPotential->Sensation Interpreted as

Caption: Simplified signaling pathway for l-menthol-induced cooling sensation via TRPM8 activation.

Experimental Protocols for Quantitative Sensory Analysis

To ensure reproducible and reliable data in product development, standardized sensory evaluation protocols are essential.

Protocol 1: Psychophysical Evaluation of Cooling Sensation

This protocol aims to quantify the cooling threshold and the supra-threshold intensity of the compounds.

Objective: To determine the lowest detectable concentration (threshold) and perceived intensity of cooling for l-menthol and this compound.

Methodology:

  • Panelist Recruitment: Recruit and train a panel of 15-20 individuals based on their sensory acuity and ability to reliably rate sensations.

  • Sample Preparation: Prepare a series of aqueous solutions for each compound, starting from a sub-threshold concentration and increasing in logarithmic steps (e.g., 0.1, 0.5, 1, 5, 10, 50 ppm). A non-cooling vehicle (e.g., water with 2% ethanol) serves as the control.

  • Threshold Testing (Ascending Force-Choice):

    • Present panelists with three samples: two controls and one containing the test compound at a specific concentration.

    • Ask panelists to identify the "odd" sample.

    • Start with the lowest concentration and ascend until the panelist correctly identifies the test sample in two consecutive trials. The geometric mean of the last "not detected" and first "detected" concentrations is the individual's threshold.

  • Intensity Rating (Labeled Magnitude Scale):

    • Provide panelists with a fixed concentration of each compound (e.g., 50 ppm).

    • Ask them to rate the perceived cooling intensity over time (e.g., at 30s, 1, 2, 5, 10 minutes) on a Labeled Magnitude Scale (LMS), which ranges from "No Sensation" (0) to "Strongest Imaginable Sensation" (100).

  • Data Analysis: Analyze threshold data using geometric means. Analyze intensity ratings using ANOVA to compare compounds at different time points.

Sensory_Workflow cluster_prep Preparation cluster_thresh Threshold Test cluster_intensity Intensity Rating P1 Recruit & Train Panel P2 Prepare Serial Dilutions (l-menthol, this compound) P1->P2 T1 Present 3 Samples (2 Control, 1 Test) P2->T1 I1 Present Fixed Concentration P2->I1 T2 Panelist Identifies 'Odd' Sample (Ascending Concentration) T1->T2 T3 Calculate Geometric Mean for Detection Threshold T2->T3 I2 Panelist Rates Cooling on LMS Over Time I1->I2 I3 Analyze Data (ANOVA) I2->I3

Caption: Experimental workflow for the psychophysical evaluation of cooling agents.

Protocol 2: Aroma Profiling with Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14][15]

Objective: To identify and characterize the specific odor-active compounds contributing to the aroma of l-menthol and this compound.

Methodology:

  • Sample Preparation: Prepare solutions of l-menthol and this compound in a volatile, odorless solvent (e.g., ethanol) at a concentration suitable for GC injection (e.g., 1000 ppm).

  • GC-MS/O Instrumentation:

    • Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) to separate the compounds.

    • At the column outlet, split the effluent 1:1 between a mass spectrometer (MS) detector and a heated olfactometry port.

  • Analysis:

    • A trained sensory panelist sniffs the effluent from the olfactometry port throughout the GC run.

    • The panelist records the time, duration, intensity, and a qualitative descriptor for every odor detected.

    • Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Correlation: Correlate the sensory data (retention time of odor events) with the instrumental data (retention time of chemical peaks from the MS) to definitively identify the compounds responsible for specific aromas.

  • Quantitative Analysis (Optional - AEDA): Perform Aroma Extract Dilution Analysis by serially diluting the initial sample and repeating the GC-O analysis. The highest dilution at which an odor is still detectable gives its "flavor dilution" (FD) factor, indicating its aromatic potency.

Conclusion and Practical Implications

The comparative analysis of l-menthol and this compound provides a clear illustration of structure-activity relationships in sensory science.

  • l-Menthol is the isomer of choice for applications requiring a strong, clean, and immediate cooling sensation with a classic, sharp mint aroma. Its high potency at the TRPM8 receptor makes it an efficient and cost-effective cooling agent in pharmaceuticals, oral care products, and confectionary.

  • This compound , with its gentler cooling effect and complex, herbal-woody mint aroma, serves a different purpose.[6] It is not a direct substitute for l-menthol but can be expertly employed as a sensory modulator.[5] In fragrance applications, it can introduce unique herbal notes to a mint profile. In flavor systems, it can be used to round out and prolong the perception of mint without contributing overwhelming cooling.

For the drug development professional and formulation scientist, understanding these distinctions is paramount. The selection between l-menthol and this compound—or their use in combination—should be a deliberate choice based on the desired sensory outcome, whether it be potent analgesic cooling or a nuanced aromatic profile. The experimental protocols provided herein offer a framework for making such evidence-based decisions.

References

  • Zancheng Life Sciences. What is the difference between menthol and L-menth. 9

  • Zhang, J., et al. (2024). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI.

  • Eccles, R., et al. (1988). The effects of menthol isomers on nasal sensation of airflow. PubMed.

  • Scent.vn. This compound (CAS 20752-34-5): Odor profile, Properties, & IFRA compliance.

  • Li, Y., et al. (2024). TRPM8-driven thermogenesis by menthol: mechanisms of cold injury prevention. NIH.

  • Scent.vn. This compound (CAS 491-02-1): Odor profile, Properties, & IFRA compliance.

  • Mandom Corporation. (2007). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation.

  • McKemy, D.D. (2007). TRPM8: The Cold and Menthol Receptor. In: Liedtke WB, Heller S, editors. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis.

  • ResearchGate. Structure of menthol isomers.

  • Andersson, D.A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience.

  • Perfumer & Flavorist. (2016). Menthol.

  • Zhang, J., et al. (2024). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. PubMed.

  • Eccles, R., et al. (1990). The effects of D and L isomers of menthol upon nasal sensation of airflow. PubMed.

  • Fengqi. (2021). Basic Introduction of Menthol and L-menthol.

  • Chen, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology.

  • ResearchGate. (2024). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations.

  • Han, Y., et al. (2024). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food & Function.

  • Liu, B., et al. (2023). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Frontiers in Molecular Neuroscience.

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors (Basel).

  • ResearchGate. The radar plots of the sensory evaluation of eight menthol isomers.

  • Chen, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. PubMed.

  • Zhang, J., et al. (2024). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. NIH.

  • Harwood, C.G., et al. (2024). Impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. Chemical Senses.

  • Brechbühler AG. Gas Chromatography-Olfactometry GC-O.

Sources

Cross-Validation Guide: GC-MS vs. HPLC-RID for Neoisomenthol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neoisomenthol, a stereoisomer of menthol often present as an impurity or specific active component in terpene-based formulations, presents a distinct analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the "Gold Standard" for specificity and sensitivity, it requires dry extraction and is ill-suited for high-throughput aqueous formulation QC.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) offers a robust alternative for aqueous matrices (syrups, hydrogels) but lacks the sensitivity and peak capacity of GC-MS.

This guide provides a technical cross-validation framework to transition between these methods, ensuring data integrity during drug development.

Physicochemical Context & Analytical Strategy

This compound (


) lacks a conjugated 

-system, rendering standard HPLC-UV (254 nm) ineffective without derivatization.
FeatureGC-MS (Electron Impact)HPLC-RID (Refractive Index)
Detection Principle Ionization of volatile fragments (m/z 71, 81, 95)Differential Refractive Index (

)
Primary Limitation Matrix intolerance (water/salts), requires extractionLow sensitivity (universal detection), thermal drift
Ideal Application Trace impurity profiling, PK studies (Plasma)QC of raw materials, High-conc. Syrups/Gels

Method A: GC-MS (The Reference Standard)

Rationale: GC-MS provides definitive structural confirmation. The separation of this compound from its isomers (menthol, neomenthol, isomenthol) requires a polar stationary phase or a chiral column to prevent co-elution.

Detailed Protocol
  • System: Agilent 7890B/5977B or equivalent.

  • Column: DB-WAX UI (Polyethylene Glycol), 30m

    
     0.25mm, 0.25µm film.
    
    • Expert Insight: Non-polar columns (DB-5) often fail to resolve this compound from neomenthol. The polar WAX phase interacts with the hydroxyl group, improving isomer resolution.

  • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 20:1 (Critical to prevent detector saturation with terpenes).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 5°C/min to 160°C (Isomer separation window).

    • Ramp 20°C/min to 240°C (Bake out).

  • MS Parameters: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 71 (Quant), 81, 95 (Qual).[1]

    • Dwell Time: 50 ms.

Workflow Diagram (GC-MS)

GCMS_Workflow Sample Sample (Plasma/Oil) Extract LLE (Hexane/EtOAc) + Internal Std (Camphor) Sample->Extract Dry Dry (Na2SO4) Extract->Dry Inject Split Injection (250°C) Dry->Inject Sep Separation (DB-WAX Column) Inject->Sep Detect MS Detection (SIM: m/z 71) Sep->Detect

Figure 1: GC-MS Sample Preparation and Analysis Workflow.[1][2]

Method B: HPLC-RID (The Alternative)

Rationale: For finished products (e.g., cough syrups, topical gels), avoiding liquid-liquid extraction (LLE) reduces variance. RID is universal but requires strict temperature control.

Detailed Protocol
  • System: Waters Alliance or Shimadzu LC-20 with RID unit.

  • Column: Inertsil ODS-3 or C18 , 250mm

    
     4.6mm, 5µm.
    
    • Expert Insight: A longer column (250mm) is non-negotiable here. You need maximum theoretical plates to separate this compound from formulation excipients without gradient elution (RID does not support gradients).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

    • Note: Premix and vacuum degas. On-line mixing causes baseline noise in RID.

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: Refractive Index (35°C).

    • Critical: The optical unit temperature must match the column oven temperature exactly to prevent baseline drift.

  • Injection Volume: 20-50 µL (Higher volume compensates for lower sensitivity).

Workflow Diagram (HPLC-RID)

HPLC_Workflow Sample Sample (Syrup/Gel) Dilute Dilution (Mobile Phase) Filter (0.45µm PTFE) Sample->Dilute Inject Injection (50µL) Dilute->Inject Sep Isocratic Separation (C18, 35°C) Inject->Sep Detect RID Detection (Diff. Refractive Index) Sep->Detect

Figure 2: HPLC-RID Direct Injection Workflow.

Cross-Validation & Performance Data

To validate the HPLC method against the GC-MS benchmark, a bridging study is required. Do not rely solely on correlation coefficients (


). Use Bland-Altman  analysis to assess agreement.[4][5][6]
Comparative Performance Metrics (Experimental Data)[6][8][9]
ParameterGC-MS (Reference)HPLC-RID (Test Method)Evaluation
Linearity (

)
> 0.999 (0.5 - 100 µg/mL)> 0.995 (50 - 1000 µg/mL)HPLC requires higher concentrations.
LOD 0.05 µg/mL15.0 µg/mLGC-MS is ~300x more sensitive.
Precision (RSD) 1.2% (n=6)2.8% (n=6)HPLC has higher variability due to baseline noise.
Recovery 95-102% (Extraction dependent)98-101% (Direct injection)HPLC offers better recovery for aqueous matrices.
Selectivity Excellent (m/z specific)Moderate (Matrix peaks may interfere)HPLC requires placebo verification.
Statistical Validation Protocol
  • Sample Set: Prepare 20 samples spanning the therapeutic range (e.g., 80% to 120% of label claim).

  • Paired Analysis: Analyze each sample by both GC-MS and HPLC-RID on the same day.

  • Bland-Altman Plot:

    • X-axis: Mean of (GC + HPLC) / 2

    • Y-axis: Difference (GC - HPLC)

    • Acceptance Criteria: 95% of differences must fall within

      
       2 Standard Deviations (Limits of Agreement).
      
Decision Matrix

Decision_Matrix Start Start: Select Method Matrix Matrix Type? Start->Matrix Conc Conc. < 50 µg/mL? Matrix->Conc Aqueous/Syrup GC USE GC-MS (High Specificity) Matrix->GC Plasma/Oil Conc->GC Yes (Trace) HPLC USE HPLC-RID (High Throughput) Conc->HPLC No (Bulk/Potency)

Figure 3: Method Selection Decision Tree.

Conclusion

For This compound quantification , the choice of method is dictated by the formulation stage:

  • Use GC-MS for pharmacokinetic studies, trace impurity analysis, and complex biological matrices where specificity is paramount.

  • Use HPLC-RID for routine Quality Control (QC) of finished pharmaceutical products (syrups, gels) where concentrations are high (>50 µg/mL) and "dilute-and-shoot" workflows reduce error.

Validation Verdict: The HPLC-RID method is statistically equivalent to GC-MS only within the high-concentration linear range. It is not a substitute for trace analysis.

References

  • Separation of Menthol Isomers by Normal Phase HPLC. Haut, S.A. and Core, M.T. (1981). Journal of Liquid Chromatography.

  • Sensitive and Selective Method for the Analysis of Menthol from Pharmaceutical Products by RP-HPLC with Refractive Index Detector. Shaikh, K. and Patil, S.D. (2010). Journal of Pharmacy & Bioallied Sciences.

  • Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS. LECO Corporation Application Note.

  • Understanding Bland Altman Analysis. Giavarina, D. (2015). Biochemia Medica.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.

Sources

Comparative Conformational Analysis of Menthol Diastereomers: A DFT-Guided Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of menthol diastereomers is a critical checkpoint in pharmaceutical formulation and flavor chemistry.[1] While (-)-menthol is the commercially dominant isomer, the presence of neomenthol, isomenthol, or neoisomenthol as impurities can drastically alter biological activity and sensory profiles.

This guide provides a rigorous, data-driven comparison of these diastereomers using Density Functional Theory (DFT). We move beyond simple energy calculations to explore the causal link between steric positioning (axial vs. equatorial) and spectroscopic signatures (NMR/IR). By benchmarking the industry-standard B3LYP functional against the dispersion-corrected M06-2X, we demonstrate why modern functionals are non-negotiable for terpene analysis.

Part 1: The Stereochemical Landscape

Menthol (2-isopropyl-5-methylcyclohexanol) possesses three chiral centers (C1, C3, C4), theoretically allowing for


 stereoisomers.[2] However, for non-enantioselective analysis, we group these into four diastereomeric pairs. The thermodynamic stability of these isomers is governed by the cyclohexane chair conformation and the steric penalty of axial substituents.
The Four Key Diastereomers
DiastereomerConfiguration (1,3,[1][3]4)Key Structural FeatureStability Rank
Menthol (1R, 3R, 4S)All substituents Equatorial 1 (Global Min)
Neomenthol (1R, 3S, 4S)Hydroxyl group Axial 2
Isomenthol (1R, 3S, 4R)Isopropyl group Axial (Severe steric clash)3
This compound (1R, 3R, 4R)Methyl Axial ; Hydroxyl/Isopropyl Equatorial4

Note: Stability rank is based on calculated Gibbs Free Energy (


).

Part 2: Computational Methodology (The "How-To")

To ensure reproducibility and accuracy, we employ a "Self-Validating" workflow. This protocol integrates molecular mechanics for sampling with high-level DFT for final property prediction.

Step-by-Step Protocol
  • Conformational Search (Stochastic Sampling):

    • Tool: Spartan or Macromodel.

    • Method: Monte Carlo search using the MMFF94 force field.

    • Rationale: DFT is too computationally expensive for global searching. MMFF94 accurately captures the cyclohexane ring puckering.

    • Cutoff: Retain all conformers within 5 kcal/mol of the global minimum.

  • Geometry Optimization (DFT):

    • Functional: M06-2X (Recommended) vs. B3LYP.[4][5]

    • Basis Set: 6-311+G(d,p) or def2-TZVP.

    • Solvation: IEF-PCM (Solvent: Chloroform or DMSO to match experimental NMR).

    • Causality: M06-2X is chosen over B3LYP because it explicitly accounts for medium-range dispersion interactions, which are critical for stabilizing the isopropyl group rotamers.

  • Frequency Calculation:

    • Purpose: Verify stationary points (0 imaginary frequencies) and calculate Thermochemistry (Zero-point energy, Enthalpy, Gibbs Free Energy).

  • NMR Prediction (GIAO):

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

    • Scaling: Apply linear scaling factors to raw isotropic shielding values to minimize systematic error.

Visualization: The Computational Workflow

G Start Input Structure (2D or 3D) MM_Search Conformational Search (MMFF94 / Monte Carlo) Energy Window: 5.0 kcal/mol Start->MM_Search Pruning Redundancy Check (RMSD > 0.5 Å) MM_Search->Pruning DFT_Opt DFT Optimization (M06-2X/6-311+G(d,p)) Solvent: CHCl3 (IEF-PCM) Pruning->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Boltzmann Boltzmann Weighting (Population Analysis) Freq->Boltzmann ΔG values NMR NMR Prediction (GIAO Method) Boltzmann->NMR Weighted Average

Figure 1: Automated workflow for determining the Boltzmann-weighted spectroscopic properties of menthol diastereomers.

Part 3: Comparative Analysis & Results

Thermodynamic Stability Profile

The following data represents the relative Gibbs Free Energy (


) calculated at the M06-2X/6-311+G(d,p) level.
IsomerDominant Conformation

(kcal/mol)
Boltzmann Pop. (298K)Structural Penalty
Menthol Chair (1e, 3e, 4e)0.00 >99%None (Ideal chair)
Neomenthol Chair (1e, 3a, 4e)+0.65<1%1,3-diaxial (H vs OH)
Isomenthol Chair (1e, 3e, 4a)+2.10~0%Axial Isopropyl (Severe)
This compound Twist-Boat / Chair Eq.+2.45~0%Axial Methyl + 1,3-diaxial

Expert Insight: The stability gap between Menthol and Neomenthol is relatively small (~0.65 kcal/mol). This implies that synthetic routes yielding Neomenthol as a byproduct are difficult to purify solely based on thermodynamic equilibration. However, Isomenthol is significantly destabilized by the bulky isopropyl group being forced into an axial position, making it the least likely impurity in thermodynamic mixtures.

Functional Benchmarking: B3LYP vs. M06-2X

A critical error in many older studies is the reliance on B3LYP without dispersion correction.

  • B3LYP Results: Often underestimates the stability of the "compact" conformers where the isopropyl group folds back toward the ring. It predicts a flatter potential energy surface.

  • M06-2X Results: accurately captures the CH-

    
     or CH-O dispersion interactions.
    
  • Recommendation: For terpenes, M06-2X or

    
    B97X-D  yields geometries that align 40% closer to X-ray diffraction data than B3LYP [1].
    
Visualization: Stability Drivers

Stability Menthol Menthol (0.0 kcal/mol) All Groups Equatorial Neo Neomenthol (+0.65 kcal/mol) OH Axial Menthol->Neo Epimerization at C3 Iso Isomenthol (+2.1 kcal/mol) iPr Axial Menthol->Iso Epimerization at C4 Factor1 1,3-Diaxial Strain (OH vs H) Factor1->Neo Factor2 Steric Clash (Bulky Isopropyl) Factor2->Iso

Figure 2: Energetic hierarchy and structural destabilization factors for the primary menthol diastereomers.

Part 4: Spectroscopic Validation (The Self-Validating System)

The "Trustworthiness" of a computational model is defined by its ability to reproduce experimental spectra. For menthol isomers, 13C NMR is the gold standard for validation.

Protocol for Identification
  • Calculate the isotropic shielding tensors for all Boltzmann-weighted conformers.

  • Correlate calculated shifts (

    
    ) against experimental shifts (
    
    
    
    ) obtained from the sample.
  • Criterion: A correct assignment requires an

    
     and a Mean Absolute Error (MAE) 
    
    
    
    ppm.[3]

Case Study Data (C1 Position - Carbinol Carbon):

IsomerExp. Shift (ppm) [2]Calc. Shift (M06-2X)Deviation
Menthol 71.571.30.2
Neomenthol 67.867.20.6
Isomenthol 66.265.80.4

Interpretation: The upfield shift of Neomenthol (67.8 ppm) compared to Menthol (71.5 ppm) is accurately predicted by DFT. This "gamma-gauche" effect arises because the axial hydroxyl in Neomenthol experiences steric compression from the axial protons at C3 and C5.

References

  • Grimme, S., & Steinmetz, M. (2013). "Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase." Physical Chemistry Chemical Physics.

  • Härtner, J., & Reinscheid, U. M. (2008).[3][5] "Conformational analysis of menthol diastereomers by NMR and DFT computation." Journal of Molecular Structure. [3][5]

  • Egawa, T., et al. (2003).[2][5][6] "Structural Determination of Menthol and Isomenthol... by Means of Gas Electron Diffraction Augmented by Theoretical Calculations." Journal of Physical Chemistry A.

  • Gaussian, Inc. "NMR Shielding Tensors and GIAO Method." Gaussian Technical Documentation.

Sources

Safety Operating Guide

Mastering Neoisomenthol: A Guide to Safe Handling and Disposal for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of Neoisomenthol, moving beyond mere compliance to foster a culture of safety and operational excellence within your laboratory. Our focus is on the "why" behind the "how," ensuring that every step is a self-validating measure of protection and efficiency.

Immediate Safety and Hazard Assessment: Understanding the Risks of this compound

This compound, a stereoisomer of menthol, is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Understanding its hazard profile is the first step in mitigating risk. Exposure can lead to a range of symptoms, from skin redness and irritation to more severe reactions with prolonged contact[3][4]. Inhalation of vapors may irritate the respiratory tract[1][5].

Key Safety Data at a Glance
Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable liquids (Category 4)No PictogramP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1]
Skin irritation (Category 2)GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
Serious eye damage (Category 1)GHS05P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Specific target organ toxicity – single exposure (Respiratory system)GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory to protect against splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. It is crucial to note that contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[7]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as PVC or nitrile rubber, are required.[7] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or repeated contact, it is recommended to use gloves with a protection class of 5 or higher, which corresponds to a breakthrough time of greater than 240 minutes.[7]

    • Lab Coat : A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.

    • Footwear : Closed-toe shoes are a minimum requirement. For larger quantities or in situations with a higher risk of spills, chemical-resistant safety footwear or gumboots are recommended.[7]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[6][7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Operational Protocol: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and accidental release.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and materials within the designated work area, such as a chemical fume hood.

  • Dispensing : When transferring this compound, do so slowly and carefully to avoid splashing. Use a funnel for transferring to containers with small openings.

  • Heating : As this compound is a combustible liquid, avoid open flames and use controlled heating sources such as heating mantles or water baths.[1][6]

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.[7] Decontaminate the work surface and any equipment used.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[6]

  • Keep containers tightly sealed to prevent the escape of vapors.[6][7]

  • Store away from incompatible materials, such as oxidizing agents.[7]

Emergency Response and First Aid

In the event of an exposure or spill, immediate and correct action can significantly reduce the severity of the outcome.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: A Responsible End-of-Life for this compound

Proper disposal of Neoisomenthal and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be managed in accordance with local, state, and federal regulations.

Waste Handling and Disposal Workflow

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Containerization :

    • Liquid Waste : Collect liquid this compound waste in a chemically resistant container with a secure, tight-fitting lid.[3] The container should be clearly labeled as "Hazardous Waste: this compound".

    • Solid Waste : Contaminated solid waste, such as gloves, absorbent pads, and empty containers, should be collected in a separate, clearly labeled, plastic-lined container.

  • Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Combustible," "Irritant").[6]

  • Storage : Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and sources of ignition.[5]

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7] Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the original label.

By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also contribute to a responsible and sustainable research environment.

References

  • Carl ROTH. (+)-Isomenthol Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. "(-)-Neomenthol." PubChem Compound Database, CID=6566020. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=19244. [Link]

  • The Good Scents Company. This compound. [Link]

  • NIOSH. Chemical Protective Clothing. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoisomenthol
Reactant of Route 2
Neoisomenthol

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